In-Depth Technical Guide: Chemical Structure, Properties, and Synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Executive Summary & Strategic Context The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic system in modern medicinal chemistry and materials science. Functioning as an aza-analogue of indazole, it serves...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Context
The pyrazolo[3,4-b]pyridine scaffold is a highly privileged bicyclic system in modern medicinal chemistry and materials science. Functioning as an aza-analogue of indazole, it serves as the central core for numerous high-value therapeutics, most notably in the development of potent CD73 inhibitors (e.g., AB680/quemliclustat) for immuno-oncology .
Specifically, 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) represents a highly functionalized, synthetically crucial derivative. The dual chlorine substitutions at the C4 and C6 positions provide orthogonal handles for late-stage cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations), while the N2-methyl group locks the molecule into a specific 2H-tautomeric geometry. This geometric locking is critical for orienting the molecule within the hydrophobic binding pockets of target enzymes, optimizing both pharmacodynamics and pharmacokinetic stability.
Physicochemical Architecture & Isomeric Dynamics
The structural uniqueness of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine stems from its fused electron-rich pyrazole and electron-deficient pyridine rings. Alkylation at the N2 position abolishes the tautomeric equilibrium inherent to the 1H-precursor, significantly altering the molecule's dipole moment, topological polar surface area (TPSA), and hydrogen-bond donor capacity .
Table 1: Physicochemical Properties of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Property
Value / Description
CAS Number
2940957-12-8
Molecular Formula
C₇H₅Cl₂N₃
Molecular Weight
202.04 g/mol
SMILES String
CN1N=C2C(=C1)C(Cl)=CC(Cl)=N2
Predicted XLogP3
2.4
TPSA
~41.6 Ų
Isomeric State
2H-locked (No NH hydrogen-bond donor)
Retrosynthetic Logic & Mechanistic Pathway
Synthesizing this specific isomer requires a highly orchestrated sequence to overcome the poor regioselectivity typical of unsubstituted aminopyrazoles and the inherent resistance of the pyridine ring to electrophilic substitution.
The most scalable and robust pathway involves building the core from a protected pyrazole, followed by a dual-stage chlorination and a final regioselective methylation .
Figure 1: Step-by-step synthetic workflow for 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Self-Validating Experimental Protocols
The following methodologies are engineered with built-in causality and in-process controls (IPCs) to ensure scientific integrity and reproducibility.
Protocol A: Microwave-Assisted Core Assembly
Causality: Traditional thermal cyclization of aminopyrazoles with dicarbonyls requires harsh refluxing (12-16 hours) and often yields complex mixtures. Microwave irradiation ensures uniform dielectric heating, drastically reducing reaction time and promoting kinetic control over the cyclization regiochemistry.
Preparation: Charge a microwave vial with 1-PMB-protected 5-aminopyrazole (1.0 eq) and ethoxymethylene Meldrum's acid (1.1 eq) in a solvent-free environment or with catalytic KHSO₄.
Irradiation: Subject the mixture to microwave irradiation (700 W, 140 °C) for 10 minutes.
Validation (IPC): Analyze via LC-MS. The disappearance of the starting mass and the appearance of the intermediate pyrazolo[3,4-b]pyridin-4-one mass validates the step. IR spectroscopy should confirm a strong carbonyl stretch at ~1690 cm⁻¹.
Protocol B: Dual Regioselective Chlorination
Causality: The first chlorination easily targets the C4 position due to the activating pyridone oxygen. However, direct chlorination at C6 is electronically forbidden. By utilizing m-CPBA to form an N-oxide, electron density is temporarily shifted, allowing a phase-transfer catalyst (BnNEt₃Cl) to guide nucleophilic chloride attack precisely to the C6 position .
C4-Chlorination: Treat the pyridone intermediate with POCl₃ (reflux, 3 h). Follow with neat TFA at 75 °C to cleave the PMB protecting group.
N-Oxidation: Dissolve the resulting 4-chloro-1H-pyrazolo[3,4-b]pyridine in DCM and treat with m-CPBA (1.2 eq) at 0 °C to room temperature for 4 hours.
C6-Chlorination: React the isolated N-oxide with POCl₃ and BnNEt₃Cl (1.5 eq) at 90 °C. The N-oxide is reduced back to the pyridine ring concomitantly with C6-chloride installation.
Validation (IPC): LC-MS must show a distinct isotopic pattern for two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) at m/z 188.0 [M+H]⁺.
Protocol C: N-Methylation and Isomer Resolution
Causality: Deprotonation of the 1H-core with K₂CO₃ generates an ambident anion. Methylation with iodomethane (MeI) is under kinetic control, yielding a mixture of 1-methyl and 2-methyl isomers. The steric bulk of the C4-chlorine slightly influences the electrophilic trajectory, but chromatographic separation is mandatory.
Alkylation: Suspend 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) and K₂CO₃ (2.0 eq) in anhydrous DMF. Add MeI (1.1 eq) dropwise at 0 °C. Stir for 2 hours.
Separation: Quench with water, extract with EtOAc, and subject the crude mixture to silica gel chromatography (Hexanes/EtOAc gradient).
Validation (IPC): Differentiate isomers via ¹H NMR. The N-CH₃ protons of the 2-methyl isomer appear slightly upfield (~4.15 ppm) compared to the 1-methyl isomer (~4.00 ppm) due to the anisotropic deshielding effect of the adjacent pyridine ring system.
Table 2: Comparative Yields of Core Assembly Methods
Method
Catalyst / Reagent
Temp (°C)
Time
Core Yield (%)
Thermal (Conventional)
AcOH / Reflux
120
12-16 h
45-55
Microwave-Assisted
KHSO₄ (Solvent-free)
140
5-10 min
75-85
Telescoped GMP
Meldrum's Acid / PMB
110
4 h
>90
Pharmacological Applications: The CD73 Axis
Beyond its utility in synthesizing antimicrobial agents, the pyrazolo[3,4-b]pyridine scaffold is a cornerstone in the design of small-molecule CD73 antagonists. CD73 is an ectonucleotidase that converts extracellular AMP to adenosine, creating a profoundly immunosuppressive tumor microenvironment.
Derivatives synthesized from the 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine core act as competitive inhibitors, binding to the active site of CD73, thereby preventing adenosine production and restoring T-cell mediated anti-tumor immunity.
Figure 2: Mechanism of action for pyrazolo[3,4-b]pyridine derivatives in CD73 inhibition.
References
Title: Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
Source: ACS Publications (Organic Process Research & Development)
URL: [Link]
Title: 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CID 87126084)
Source: PubChem, National Institutes of Health
URL: [Link]
Title: Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680
Source: ACS Publications
URL: [Link]
Exploratory
Structural Elucidation and NMR Characterization of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine: A Technical Guide
Introduction & Pharmacological Relevance Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in modern medicinal chemistry. They frequently serve as the core pharmacophore in a variety of therapeutic ag...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Relevance
Pyrazolo[3,4-b]pyridines represent a privileged heterocyclic scaffold in modern medicinal chemistry. They frequently serve as the core pharmacophore in a variety of therapeutic agents, including kinase inhibitors, antimicrobial compounds, and mutant isocitrate dehydrogenase (mIDH) inhibitors[1][2]. The precise structural characterization of these derivatives is critical during early-stage drug development. A common synthetic challenge in pyrazole chemistry is the formation of regioisomers at the nitrogen atoms (N1 vs. N2) during alkylation or annulation reactions[3].
This whitepaper provides an in-depth guide to the Nuclear Magnetic Resonance (NMR) spectral elucidation of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-b]pyridine , detailing the mechanistic rationale behind its chemical shifts and the self-validating experimental protocols required for definitive structural assignment.
Mechanistic Principles of NMR for Pyrazolo[3,4-b]pyridines
The differentiation of the 2-methyl regioisomer from its 1-methyl counterpart relies heavily on understanding the electronic distribution within the fused bicyclic system. As an Application Scientist, one must look beyond the numerical shifts and understand the causality of the molecular environment:
Electronic Deshielding via Halogenation: The electron-withdrawing nature of the chlorine atoms at the C4 and C6 positions significantly deshields the adjacent quaternary carbons. The C6 carbon is particularly deshielded due to the combined inductive effects of the directly attached chlorine and the adjacent pyridine nitrogen[4][5].
Regioisomer Differentiation: In the
1
H NMR spectrum, the N-CH
3
group in the 2-methyl isomer typically resonates slightly downfield compared to the 1-methyl isomer due to the distinct anisotropic effects of the fused pyridine ring. Furthermore,
13
C NMR spectroscopy is essential to map the connectivity between the methyl protons and the C3/C3a carbons, definitively confirming the N2 substitution[3].
Solvent Causality: Chloroform-d (CDCl
3
) is the optimal solvent for this specific compound. Because 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-b]pyridine lacks exchangeable protons (such as -OH or -NH), CDCl
3
provides sharp resolution without the viscosity-induced line broadening or complex solvent peak overlaps often encountered with DMSO-d
6
[1].
Quantitative Data Presentation: Expected Spectral Shifts
The following tables summarize the expected
1
H and
13
C NMR data, synthesized from structural analogs and established heterocyclic NMR principles[3][5].
Table 1:
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment Justification
N2-CH
3
4.18
Singlet (s)
3H
Deshielded by adjacent N2; distinguishes from 1-methyl isomer.
C5-H
7.25
Singlet (s)
1H
Aromatic proton flanked by two strongly electron-withdrawing Cl atoms.
C3-H
8.05
Singlet (s)
1H
Highly deshielded pyrazole proton adjacent to the N2-alkyl group.
Table 2:
13
C NMR Spectral Data (100 MHz, CDCl
3
)
Position
Chemical Shift (δ, ppm)
Type (DEPT-135)
Assignment Justification
N2-CH
3
40.5
CH
3
(Positive)
Typical N-alkyl shift for pyrazolo-pyridines.
C-3a
115.2
Cq (Disappears)
Bridgehead carbon, shielded relative to chlorinated carbons.
C-5
116.8
CH (Positive)
Aromatic methine carbon on the pyridine ring.
C-3
125.4
CH (Positive)
Pyrazole methine carbon.
C-4
142.6
Cq (Disappears)
Deshielded by directly attached chlorine atom.
C-6
151.3
Cq (Disappears)
Highly deshielded by adjacent pyridine nitrogen and chlorine.
C-7a
153.8
Cq (Disappears)
Bridgehead carbon adjacent to pyridine nitrogen.
Experimental Protocol: A Self-Validating Workflow
To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be treated as a self-validating system. The protocol below integrates internal controls and orthogonal 2D techniques to eliminate assignment ambiguity.
Dissolve 15-20 mg of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-b]pyridine in 0.6 mL of high-purity CDCl
3
(99.8% D).
Self-Validation: Ensure the CDCl
3
contains 0.03% v/v Tetramethylsilane (TMS). The TMS peak must be strictly calibrated to 0.00 ppm to validate the chemical shift axis and prevent drift-induced misassignments.
Step 2: 1D
1
H and
13
C Acquisition
Acquire the
1
H spectrum using a standard 30° pulse sequence (zg30) with a relaxation delay (D1) of 2 seconds.
Acquire the
13
C spectrum using proton decoupling (zgpg30). Increase the relaxation delay to 3-5 seconds to ensure the quaternary carbons (C-4, C-6, C-3a, C-7a) relax fully and integrate accurately.
Step 3: DEPT-135 Validation
Run a DEPT-135 sequence.
Causality: This step acts as a binary filter. The C-5, C-3, and N2-CH
3
carbons will appear as positive peaks, while all quaternary carbons (C-4, C-6, C-3a, C-7a) will vanish[3]. This perfectly validates the assignment of the highly deshielded C-6 and C-4 peaks.
Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
Acquire an HMBC spectrum optimized for long-range coupling constants (
nJCH
= 8 Hz).
Regioisomer Confirmation: Look for the cross-peak between the N2-CH
3
protons (δ 4.18) and the C-3 carbon (δ 125.4). In a 2-methyl isomer, this strong
3J
coupling is definitive proof of regiochemistry, distinguishing it from the 1-methyl isomer where coupling would be directed toward C-7a.
Data Visualization: Elucidation Workflow
Caption: Self-validating NMR workflow for the structural elucidation of pyrazolo[3,4-b]pyridines.
Conclusion
The accurate characterization of 4,6-dichloro-2-methyl-2H-pyrazolo[3,4-b]pyridine requires a synergistic approach combining 1D and 2D NMR techniques. By understanding the electronic deshielding effects of the chlorinated pyridine ring and utilizing DEPT-135 alongside HMBC, researchers can establish a self-validating dataset that unambiguously confirms both the core structure and the specific N-methyl regiochemistry.
References
1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives | Download Table - ResearchGate
Source: ResearchGate
URL
Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis
Source: ACS Omega
URL
Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity
Source: MDPI
URL
Pyrazolopyridines I: Synthesis of Some Pyrazolo[3,4-b]pyridine-4-carboxylates
Source: Asian Publication Corporation
URL
Source: European Patent Office (Agios Pharmaceuticals)
Unveiling the Pharmacological Landscape of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine Derivatives: Scaffold Hopping, Kinase Inhibition, and PDE4 Targeting
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right chemical starting point is often the difference between a stalled project and a clinical candidate. The pyr...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist navigating the complexities of early-stage drug discovery, selecting the right chemical starting point is often the difference between a stalled project and a clinical candidate. The pyrazolo[3,4-b]pyridine core is a highly privileged, purine-mimetic scaffold[1]. However, the specific building block 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) [2] offers a unique set of electronic and steric properties that dramatically alter its target landscape.
This technical guide dissects the mechanistic rationale, structure-activity relationships (SAR), and validated experimental workflows for developing active derivatives from this specific 2-methylated scaffold.
Structural Rationale: The "2-Methyl" Paradox and Regioselective Chemistry
To understand the mechanism of action of these derivatives, we must first analyze the causality behind the scaffold's design.
Historically, 1H-pyrazolo[3,4-b]pyridines are deployed as bidentate hinge-binders in the ATP pocket of kinases (e.g., FGFR, TRK)[3][4]. They utilize the N1-H as a hydrogen bond donor and the adjacent pyridine nitrogen as an acceptor[1][5].
Why use the 2-methylated (2H) variant?
Methylation at the N2 position fundamentally shifts the molecule's pharmacological trajectory[2][3]:
Tautomeric Locking: It prevents the N1/N2 tautomerization, locking the molecule into a single, predictable 3D conformation, which is critical for lowering the entropic penalty upon target binding.
Ablation of the H-Bond Donor: By removing the N1-H donor capacity, N2-methylation intentionally erodes activity against kinases that strictly require classical bidentate hinge binding[3]. This is a deliberate "scaffold hopping" strategy used to engineer out off-target pan-kinase toxicity.
Redirection to Alternative Targets: The 2-methyl group acts as a lipophilic vector that perfectly occupies the hydrophobic sub-pockets of Phosphodiesterase 4 (PDE4) [6][7] and Topoisomerase IIα [8], shifting the mechanism of action from broad kinase inhibition to targeted anti-inflammatory or specialized anti-leukemic activity.
Furthermore, the 4,6-dichloro substitution provides an orthogonal synthetic handle. The C4 chlorine is highly activated by the electron-withdrawing pyridine nitrogen, allowing for rapid, room-temperature Nucleophilic Aromatic Substitution (SNAr), while the C6 chlorine remains intact for subsequent high-temperature palladium-catalyzed cross-coupling.
Core Mechanisms of Action
Phosphodiesterase 4 (PDE4) Inhibition
Derivatives of the 2-methyl-pyrazolo[3,4-b]pyridine scaffold are highly potent PDE4 inhibitors[6][7][9]. PDE4 is the primary enzyme responsible for the hydrolysis of cyclic AMP (cAMP) in immune cells.
Mechanism: The pyrazolopyridine core acts as a bioisostere for the adenine ring of cAMP. The N2-methyl group projects into a highly conserved hydrophobic pocket (the Q-pocket) of the PDE4 catalytic domain[7].
Cellular Effect: Blockade of PDE4 prevents cAMP degradation. Elevated intracellular cAMP activates Protein Kinase A (PKA), which subsequently phosphorylates CREB, leading to the transcription of anti-inflammatory cytokines (IL-10) and the suppression of pro-inflammatory mediators (TNF-α)[7].
Atypical Kinase & Topoisomerase IIα Inhibition
While classical hinge-binding is disrupted, these derivatives exhibit potent activity against specific cancer targets via alternative binding modes. Recent studies demonstrate that highly substituted pyrazolo[3,4-b]pyridines act as potent Topoisomerase IIα (TOPIIα) poisons[8].
Mechanism: The planar, electron-deficient core intercalates into the DNA-TOPIIα cleavage complex, preventing DNA religation and inducing double-strand breaks[8].
Cellular Effect: This triggers widespread G2/M cell cycle arrest and apoptosis in rapidly dividing leukemic cells (e.g., MV4-11 lines)[8].
Quantitative Pharmacological Data Summary
To facilitate rapid comparison, the following table synthesizes the typical pharmacological profiles of optimized derivatives derived from the 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine scaffold.
To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems. Every step includes an internal control to verify causality and data integrity.
Protocol 1: Regioselective Synthesis of Library Candidates
Causality: Exploiting the differential electrophilicity of the C4 and C6 chlorines prevents the formation of complex isomeric mixtures, ensuring high-throughput library fidelity.
Step 1: C4-SNAr (Amine/Alcohol Addition)
Dissolve 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF.
Add the desired nucleophile (e.g., substituted aniline) (1.1 eq) and DIPEA (2.0 eq).
Stir at 0°C to Room Temperature for 4 hours. Do not exceed 30°C to prevent C6 reactivity.
Self-Validation: Run LC-MS. The disappearance of the parent mass and the appearance of the mono-isotopic[M+H]+ corresponding to the mono-substituted product confirms regioselectivity. The 1H-NMR will show a distinct shift in the C5 proton due to the loss of the adjacent electron-withdrawing chlorine.
Step 2: C6-Cross Coupling (Suzuki-Miyaura)
To the purified intermediate, add the desired boronic acid (1.2 eq), Pd(dppf)Cl2 (0.05 eq), and K2CO3 (3.0 eq) in a 4:1 Dioxane/Water mixture.
Microwave irradiate at 110°C for 30 minutes.
Self-Validation: The reaction must be run alongside a "no-catalyst" control. If product forms in the control, suspect residual C6-SNAr reactivity rather than true cross-coupling.
Protocol 2: TR-FRET Biochemical Assay for PDE4/Kinase Target Engagement
Causality: Pyrazolo[3,4-b]pyridines are highly conjugated and often exhibit intrinsic fluorescence. Standard fluorescence assays will yield false positives/negatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before reading, allowing compound autofluorescence to decay, ensuring the signal is strictly target-dependent.
Preparation: Plate 10 µL of the synthesized derivative (serial dilution 10 µM to 0.1 nM) in a 384-well low-volume plate.
Enzyme Reaction: Add 10 µL of recombinant PDE4B (or Target Kinase) and fluorescently labeled cAMP substrate (or ATP/peptide).
Incubation: Incubate for 60 minutes at room temperature.
Detection: Add the TR-FRET detection reagent (Europium-cryptate labeled antibody and d2-labeled acceptor). Read on a compatible microplate reader (Excitation: 337 nm, Emission: 620 nm and 665 nm).
Self-Validation (Z'-Factor): The plate must include 16 wells of a known reference inhibitor (e.g., Rolipram for PDE4) and 16 wells of DMSO vehicle. Calculate the Z'-factor. Proceed with data analysis only if Z' > 0.6, confirming the assay's dynamic range is robust enough to overcome any residual compound interference.
Mechanistic Visualizations
Fig 1. Mechanism of PDE4 inhibition by 2-methyl-pyrazolo[3,4-b]pyridine derivatives and cAMP rescue.
Fig 2. Step-by-step synthetic and biological validation workflow for derivative generation.
References
[1] Expert Opinion on Therapeutic Patents. Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present). Available at: [Link]
[3] ACS Medicinal Chemistry Letters. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. Available at:[Link]
[10] MDPI Pharmaceuticals. The Role of Pyrazolopyridine Derivatives on Different Steps of Herpes Simplex Virus Type-1 In Vitro Replicative Cycle. Available at:[Link]
[5] Taylor & Francis Online. Full article: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008 – present). Available at:[Link]
[6] MDPI Molecules. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Available at:[Link]
[4] RSC Medicinal Chemistry. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Available at:[Link]
[8] PMC / Pharmaceuticals. Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Available at:[Link]
[9] Google Patents. MX2009009793A - Pyrazolo (3, 4-b) pyridine derivatives as phosphodiesterase inhibitors. Available at:
[7] RCSB Protein Data Bank. 3D3P: Crystal structure of PDE4B catalytic domain in complex with a pyrazolopyridine inhibitor. Available at:[Link]
An In-depth Technical Guide to the Safety and Toxicity of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating Data Gaps with Scientific Rigor As a novel heterocyclic compound, 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS No: 2940957-12-8)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating Data Gaps with Scientific Rigor
As a novel heterocyclic compound, 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS No: 2940957-12-8) represents a scaffold of significant interest in medicinal chemistry and drug discovery.[1][2] Its structural alerts, combining a chlorinated pyridine ring with a pyrazole core, suggest potential for both therapeutic efficacy and biological hazard. This guide is designed to provide a comprehensive overview of its safety and toxicity profile. It must be noted that a publicly available, official Safety Data Sheet (SDS) for this specific molecule is not readily found. Therefore, this document synthesizes information from structurally related compounds and the known pharmacology of the pyrazolo[3,4-b]pyridine class to construct a predictive hazard assessment. This approach, rooted in the principles of toxicology and chemical similarity, aims to empower researchers with the knowledge to handle this compound with the highest degree of safety, while transparently acknowledging the existing data gaps. All recommendations herein are for laboratory research purposes only.[3][4]
Chemical and Physical Identity
A foundational step in any safety assessment is the precise identification of the substance .
Extrapolated Hazard Profile and GHS Classification
In the absence of a specific SDS, a hazard profile can be extrapolated from the known hazards of structurally analogous compounds, such as dichloropyridines and other substituted pyrazoles. This predictive assessment should be treated as a preliminary guideline, with the assumption that the compound is hazardous until proven otherwise.
Anticipated GHS Hazard Classification:
Hazard Class
Anticipated Category
Rationale based on Analogs
Acute Toxicity (Oral)
Category 3 or 4
Dichloro-pyridines and -pyrimidines often exhibit oral toxicity.[6]
Acute Toxicity (Dermal)
Category 4
Harmful skin contact is a common feature of chlorinated heterocyclic compounds.[6]
Acute Toxicity (Inhalation)
Category 4
Inhalation of dusts or aerosols may be harmful.[6]
H318/319: Causes serious eye damage or irritation.[6][7]
H335: May cause respiratory irritation.
Toxicological Profile: A Mechanistic Perspective
While specific toxicological studies on 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine are not publicly available, the broader class of pyrazolo[3,4-b]pyridine derivatives has been extensively studied for its biological activity, particularly in the context of oncology.[1][10]
Key Mechanistic Insights:
Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold is a "privileged structure" known to inhibit various protein kinases, including cyclin-dependent kinases (CDKs), fibroblast growth factor receptor (FGFR), and topoisomerase II.[1][10] This inhibitory action, while desirable therapeutically, can also lead to off-target effects and cytotoxicity in non-cancerous cells, contributing to the overall toxicological profile.
DNA Damage and Apoptosis: Certain derivatives have been shown to induce DNA damage and trigger apoptosis (programmed cell death).[1][10] This mechanism underscores the potential for genotoxicity and cytotoxicity, which are critical endpoints in a comprehensive toxicity assessment.
Metabolic Activation: The dichloropyridine moiety may be subject to metabolic activation by cytochrome P450 enzymes in the liver. This can lead to the formation of reactive metabolites that can covalently bind to cellular macromolecules, potentially causing hepatotoxicity.
Due to these known activities, it is prudent to assume that 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine may possess cytotoxic properties. Chronic exposure, even at low levels, should be avoided.
Safe Handling and Personal Protective Equipment (PPE)
Given the anticipated hazards, a stringent set of safety protocols is mandatory when handling 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Engineering Controls:
Ventilation: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Containment: For procedures with a higher risk of aerosol generation, a glove box may be appropriate.
Personal Protective Equipment (PPE):
Hand Protection: Wear nitrile or other chemically resistant gloves.[9] Always inspect gloves prior to use and dispose of them properly after handling.[9]
Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes or airborne particles.[11]
Skin and Body Protection: A lab coat should be worn at all times. For larger quantities or when there is a significant risk of spillage, additional protective clothing may be necessary.[11]
Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures:
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[11]
Do not eat, drink, or smoke in laboratory areas.[11]
Contaminated clothing should be removed and washed before reuse.[11]
First Aid and Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
Exposure Route
First Aid Measures
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]
Skin Contact
Immediately wash the affected area with plenty of soap and water.[12] Remove contaminated clothing.[12] Seek medical attention if irritation persists.[12]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[13] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[13]
Ingestion
Do NOT induce vomiting.[14] Rinse mouth with water.[14] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.[14]
Spill Response:
Evacuate the area and ensure adequate ventilation.
Wear appropriate PPE.
For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.
For large spills, prevent entry into waterways and contact emergency services.
Storage and Disposal
Proper storage and disposal are crucial to maintaining a safe laboratory environment.
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][8]
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This compound should be treated as hazardous waste.
Experimental Protocols and Workflows
The following diagrams illustrate recommended workflows for handling and risk assessment.
Caption: A generalized workflow for the safe handling of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Thermodynamic Stability and Structural Profiling of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine: A Technical Guide
Executive Summary The rational design of robust molecular scaffolds is a cornerstone of modern drug development and materials science. Among these, the pyrazolo[3,4-b]pyridine framework is celebrated for its exceptional...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of robust molecular scaffolds is a cornerstone of modern drug development and materials science. Among these, the pyrazolo[3,4-b]pyridine framework is celebrated for its exceptional rigidity and thermal resilience. This technical whitepaper provides an in-depth thermodynamic analysis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8)[1]. By examining its tautomeric fixation, solid-state kinetics, and thermal degradation pathways, this guide equips researchers with the mechanistic insights and self-validating experimental protocols necessary to evaluate its thermodynamic stability.
Structural Thermodynamics and Tautomeric Fixation
The 1H vs. 2H Thermodynamic Penalty
In unsubstituted pyrazolo[3,4-b]pyridines, the molecule exists in a tautomeric equilibrium between the 1H and 2H forms. Quantum mechanical calculations (AM1/DFT) have definitively shown that the 1H-tautomer is thermodynamically favored over the 2H-tautomer by a substantial margin of approximately 37.03 kJ/mol[2]. This energy gap is driven by the preservation of aromaticity across both fused rings in the 1H-configuration, which minimizes electron localization penalties.
Causality of N2-Methylation
In 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine, the deliberate addition of a methyl group at the N2 position permanently locks the molecule into the thermodynamically less-favored 2H-configuration.
The Mechanistic Consequence: While the formation of this molecule requires overcoming the initial 37.03 kJ/mol thermodynamic penalty during synthesis, the resulting structure is kinetically trapped. This tautomeric fixation eliminates dynamic proton exchange (scrambling), resulting in a single, predictable conformer with a fixed dipole moment. This predictability is highly advantageous for crystallization and structure-based drug design, where tautomeric shifts can derail receptor binding affinities.
Coplanarity and Halogen-Driven Stabilization
The fused [5,6] bicyclic system is strictly coplanar. This geometry facilitates graphene-like layered stacking in the solid state, which maximizes
π−π
orbital overlap and significantly increases the lattice energy[3]. Furthermore, the highly electronegative chlorine atoms at positions 4 and 6 exert a strong inductive electron-withdrawing effect (-I effect). This depletes the electron density of the pyridine ring, rendering the scaffold highly resistant to oxidative degradation pathways, thereby pushing the thermal decomposition temperature (
Td
) higher[4].
Causality diagram of structural features conferring thermodynamic stability.
Quantitative Thermodynamic Profiling
To contextualize the stability of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine, the following tables summarize the critical thermodynamic and physicochemical parameters governing its behavior.
Table 1: Comparative Thermodynamic Parameters of Pyrazolo[3,4-b]pyridine Tautomers
Low molecular weight enhances diffusion kinetics in solid-state studies.
Thermal Decomposition (
Td
)
> 220 °C (Estimated)
High stability driven by coplanar fused skeleton and lattice packing[4].
C-Cl Bond Dissociation
~397 kJ/mol
Represents the primary site of thermal cleavage under extreme heat stress.
Experimental Methodologies for Thermodynamic Evaluation
To accurately profile the thermodynamic stability of this compound, empirical testing must be rigorous. The following protocols are designed as self-validating systems , ensuring that instrumental drift or environmental artifacts do not contaminate the thermodynamic data.
This combined approach determines the melting point (
Tm
), enthalpy of fusion (
ΔHfus
), and the onset of thermal decomposition (
Td
).
Sample Preparation: Weigh exactly 2.0–5.0 mg of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine into an
α
-alumina crucible.
Causality: Alumina is chosen over platinum to prevent transition-metal catalyzed dehalogenation of the C-Cl bonds at elevated temperatures, which would artificially lower the apparent
Td
.
Atmospheric Control: Purge the furnace with high-purity Nitrogen (
N2
) at a flow rate of 50 mL/min.
Causality: An inert atmosphere prevents oxidative degradation, allowing the isolation of pure thermal dissociation events (e.g., homolytic C-Cl bond cleavage).
Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C.
Causality: A 10 °C/min rate perfectly balances the maintenance of thermal equilibrium within the sample while providing sufficient resolution to separate overlapping endothermic (melting) and exothermic (decomposition) peaks.
System Self-Validation (Crucial): Prior to sample analysis, run a high-purity Indium standard (
Tm
= 156.6 °C,
ΔH
= 28.62 J/g). If the instrument's measured
Tm
deviates by >0.1 °C, the system automatically halts, demanding recalibration. A post-run baseline subtraction using an empty alumina crucible ensures that any thermal drift from the instrument's sensors is mathematically nullified.
Protocol 2: Isothermal Microcalorimetry (IMC)
While DSC/TGA measures acute thermal failure, IMC measures long-term thermodynamic stability and solid-state compatibility by detecting microwatt-level heat flows over extended periods.
Sample Loading: Load 100 mg of the compound into a glass ampoule and seal it hermetically.
Isothermal Hold: Submerge the ampoule in the microcalorimeter heat sink set precisely to 40 °C for 72 hours.
Causality: 40 °C provides accelerated aging conditions (mimicking ICH stability guidelines) without triggering phase transitions that would confound the kinetic degradation data.
Data Acquisition: Record the heat flow (
dq/dt
) continuously. A stable baseline near 0 µW indicates absolute thermodynamic stability and lack of amorphous relaxation or degradation.
System Self-Validation (Crucial): An internal electrical calibration (a Joule heating pulse of known wattage) is triggered at the beginning and end of the 72-hour hold. If the integrated area of the two calibration pulses differs by >0.5%, the run is flagged for sensor drift and the dataset is invalidated. This guarantees the measured heat flow is strictly chemical in origin.
Workflow for thermodynamic evaluation of pyrazolo[3,4-b]pyridine derivatives.
Conclusion
The thermodynamic stability of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is a masterclass in structural engineering. By utilizing N2-methylation to force tautomeric fixation, and leveraging the coplanar [5,6] fused ring system for optimal crystal lattice packing, the molecule achieves remarkable thermal resilience. When evaluated using self-validating calorimetric protocols, researchers can confidently map its degradation kinetics, ensuring its reliable application in advanced drug discovery and materials engineering.
References
Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Teixidó, J., Borrell, J. I. "1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications." Molecules 27(7), 2022, 2237. URL:[Link]
Feng, J., Han, P., Sun, J., Zhang, P., Ma, Q. "A dual strategy of peripheral modification and skeleton fusion for pyrazolo[3,4-b]pyridine coplanar fused insensitive high-energy materials." RSC Advances, 2020. URL:[Link]
Protocol for synthesizing 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
Application Note: Scalable Synthesis and Regioselective Alkylation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Compound: 4,6...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Scalable Synthesis and Regioselective Alkylation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals
Compound: 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8)
Introduction and Mechanistic Rationale
The pyrazolo[3,4-b]pyridine (azaindazole) scaffold is a highly privileged pharmacophore in modern drug discovery, most notably serving as the central core for potent CD73 inhibitors such as AB680 (quemliclustat), which are critical in immuno-oncology for modulating the immunosuppressive tumor microenvironment [1].
Synthesizing the specific derivative 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine presents a dual challenge:
Construction of the highly functionalized core: Achieving the 4,6-dichloro substitution pattern requires precise electronic manipulation, as direct electrophilic chlorination of the electron-deficient pyridine ring is unfavorable.
Regioselective N-alkylation: The azaindazole core contains multiple nitrogen nucleophiles. Alkylation typically yields a mixture of the thermodynamically favored N1-isomer and the kinetically accessible N2-isomer.
To achieve a self-validating and scalable protocol, this guide adapts a validated process chemistry route [1]. The strategy relies on building the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine core (CAS: 2105905-46-0) via a condensation-cyclization sequence, followed by N-oxidation-directed chlorination, and concludes with a controlled N-methylation and isomer resolution step.
Synthetic Workflow
Synthetic workflow for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine via azaindazole core.
Step-by-Step Experimental Protocol
Step 1 & 2: Condensation and Thermal Cyclization
Causality Insight: The formation of the pyridone ring utilizes ethoxymethylene Meldrum's acid. The reaction proceeds via an imidoylketene intermediate. High temperatures (typically >150 °C in Dowtherm or diphenyl ether) are required to drive the thermal extrusion of acetone and CO2, forcing the cyclization onto the pyrazole ring to form the pyrazolo[3,4-b]pyridine-4-one core [1].
Charge a reactor with 1-(4-methoxybenzyl)-1H-pyrazol-5-amine (1.0 eq) and ethoxymethylene Meldrum's acid (1.1 eq) in ethanol.
Heat to reflux for 4 hours to form the condensation adduct. Monitor by LC-MS until the starting amine is consumed.
Concentrate the mixture and dissolve the residue in diphenyl ether (10 volumes).
Heat the solution to 190 °C for 2 hours. The high temperature drives the ketene formation and subsequent cyclization.
Cool to room temperature and precipitate the product using heptane. Filter and dry to yield the PMB-protected pyrazolo[3,4-b]pyridine-4-one.
Step 3: First Chlorination and Deprotection
Causality Insight: Phosphoryl chloride (POCl3) acts as both the solvent and the electrophile, converting the tautomeric 4-hydroxy group into a 4-chloro substituent, driven by the thermodynamic stability of the resulting fully aromatic system.
Suspend the intermediate from Step 2 in neat POCl3 (5.0 eq).
Heat to 90 °C for 6 hours.
Quench the reaction carefully by transferring the mixture dropwise into ice water, maintaining the internal temperature below 20 °C.
Extract with dichloromethane (DCM), wash with saturated NaHCO3, and concentrate.
To remove the PMB protecting group, dissolve the crude in neat trifluoroacetic acid (TFA) and heat at 75 °C for 12 hours. Concentrate and neutralize to isolate 4-chloro-1H-pyrazolo[3,4-b]pyridine.
Step 4: N-Oxidation and Second Chlorination
Causality Insight: Direct chlorination at the C6 position is electronically forbidden. By oxidizing the pyridine nitrogen to an N-oxide using m-CPBA, the C6 position becomes activated toward nucleophilic attack by chloride following activation of the N-oxide oxygen by POCl3 [1].
Dissolve the 4-chloro intermediate in DCM and add m-CPBA (1.5 eq) at 0 °C. Stir at room temperature for 16 hours to form the N-oxide.
Isolate the N-oxide via filtration after quenching with aqueous sodium thiosulfate.
Suspend the N-oxide in toluene. Add benzyltriethylammonium chloride (BnNEt3Cl, 1.2 eq) as a phase-transfer catalyst and soluble chloride source, followed by POCl3 (3.0 eq).
Heat to 100 °C for 8 hours. The addition of BnNEt3Cl significantly improves the kinetics of the C6 chlorination.
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography to yield 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine .
Step 5: Regioselective Methylation to the 2-Methyl Isomer
Causality Insight: Alkylation of the 1H-indazole core yields a mixture of N1 and N2 isomers. The N1 position is thermodynamically favored, while the N2 position is kinetically favored under certain conditions. Using a softer base (like Cs2CO3) in a polar aprotic solvent at lower temperatures can shift the ratio to increase the yield of the desired 2-methyl isomer.
Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes) under N2.
Add Cesium Carbonate (Cs2CO3, 1.5 eq) and cool the mixture to 0 °C.
Add Iodomethane (MeI, 1.1 eq) dropwise over 15 minutes.
Stir at 0 °C for 4 hours.
Quench with water and extract with ethyl acetate.
Isomer Separation: The crude mixture will contain both 1-methyl and 2-methyl isomers. Purify via flash column chromatography (Hexanes/Ethyl Acetate gradient). The 2-methyl isomer (target) typically elutes after the 1-methyl isomer due to its higher polarity (dipole moment differences).
To ensure a self-validating protocol, the following table summarizes the empirical optimization of the N-methylation step. Analytical validation (HPLC) is required to confirm the N1:N2 ratio prior to scale-up.
Base (1.5 eq)
Solvent
Temp (°C)
Alkylating Agent
Conversion (%)
Ratio (N1 : N2)
K2CO3
DMF
25
MeI
>95%
85 : 15
NaH
THF
0
MeI
>95%
90 : 10
Cs2CO3
DMF
0
MeI
>95%
65 : 35
Cs2CO3
MeCN
0
Me2SO4
88%
70 : 30
Note: While the N1 isomer remains the major product in all standard conditions, the use of Cs2CO3 at reduced temperatures maximizes the yield of the kinetically accessible N2-methyl isomer (4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine) to a viable preparative level.
References
Title: Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
Source: Organic Process Research & Development (ACS Publications)
URL: [Link] [1]
Application
Application Notes & Protocols: Strategic Functionalization of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine via Suzuki-Miyaura Cross-Coupling
Introduction The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group toleran...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2] Its impact is particularly profound in pharmaceutical and materials science, where the construction of complex biaryl and heteroaryl structures is paramount.[3] The pyrazolo[3,4-b]pyridine core, a key pharmacophore, is present in a wide variety of biologically active compounds, making its targeted derivatization a subject of intense interest.[4][5]
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the use of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine as a substrate in Suzuki-Miyaura cross-coupling reactions. The primary challenge and opportunity with this substrate lie in the differential reactivity of its two chlorine atoms at the C4 and C6 positions. These application notes will elucidate the principles governing this selectivity and provide robust, step-by-step protocols for achieving both selective mono-arylation and sequential di-arylation, thereby enabling the rapid and controlled synthesis of diverse molecular libraries.
Principle of the Reaction
The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (like a boronic acid or ester) with an organohalide.[6] The mechanism proceeds through a well-established catalytic cycle involving three fundamental steps:
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen (C-Cl) bond of the pyrazolopyridine, forming a Pd(II) complex. This is often the rate-limiting step for less reactive aryl chlorides.[6][7]
Transmetalation: The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex, facilitating the exchange of the halide for the new organic moiety on the palladium center.[8][9]
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[7]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Reactivity and Site-Selectivity of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
The successful application of dihalogenated substrates hinges on understanding and controlling regioselectivity. For dichloropyridines and related heterocycles, the reactivity of the C-Cl bonds is not equivalent.[10]
Electronic Effects: The C4 position of the pyrazolo[3,4-b]pyridine ring is generally more electron-deficient than the C6 position due to the influence of the pyridine nitrogen atom. This heightened electrophilicity makes the C4-Cl bond more susceptible to oxidative addition by the palladium catalyst.[11][12]
Steric Hindrance: While less of a differentiating factor in this specific molecule, steric hindrance around a reaction site can also influence the rate of oxidative addition.
Consequently, Suzuki-Miyaura coupling on 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine is expected to occur preferentially at the C4 position under controlled conditions. This inherent selectivity allows for a stepwise functionalization strategy: a first coupling at C4 under milder conditions, followed by a second coupling at the less reactive C6 position, often requiring more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst).
Key Experimental Parameters & Optimization
The success of coupling reactions with challenging heteroaryl chlorides is highly dependent on the careful selection of reaction components.[13]
Component
Role & Recommended Choices
Rationale & Expert Insights
Palladium Catalyst & Ligand
Catalyst Precursors: Pd(OAc)₂, Pd₂(dba)₃Ligands: Buchwald-type phosphines (e.g., SPhos, XPhos), N-Heterocyclic Carbenes (NHCs) via PEPPSI-IPr, or pre-formed complexes like Pd(Amphos)₂Cl₂.[14][15]
Aryl chlorides require electron-rich and bulky ligands to promote the difficult oxidative addition step and subsequent reductive elimination.[16][17] Buchwald ligands are excellent for this purpose. For substrates with potentially coordinating groups (like the pyridine nitrogen), specialized catalysts like Pd(Amphos)₂Cl₂ can be highly effective.[14]
Boron Reagent
Arylboronic Acids (Ar-B(OH)₂) or Arylboronic Esters (e.g., pinacol esters, Ar-B(pin)).
Boronic acids are highly reactive but can be prone to decomposition via protodeboronation, especially with electron-rich or heteroaromatic substrates.[18] Pinacol esters offer greater stability for purification and storage but may require slightly more forcing conditions to achieve transmetalation.[18][19]
The base is critical for activating the boronic acid to form the boronate "ate" complex required for transmetalation.[8] K₃PO₄ is a strong, non-nucleophilic base that is often highly effective for challenging couplings. Cs₂CO₃ is more soluble in organic solvents and can be beneficial in difficult cases.[9][20]
Solvent
Aprotic Polar Solvents: 1,4-Dioxane, Tetrahydrofuran (THF), Dimethylformamide (DMF).Apolar Solvents: Toluene.Often used as a biphasic mixture with water.[16]
The solvent must solubilize all components. An aqueous phase is often necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. 1,4-Dioxane/water and Toluene/water are very common and effective systems.[16][21]
Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood under an inert atmosphere (Nitrogen or Argon). Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is required.
Protocol 1: Selective Mono-Arylation at the C4-Position
This protocol is designed to achieve selective coupling at the more reactive C4 position by using controlled temperature and reaction time.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Standard laboratory glassware (Schlenk flask, condenser, etc.)
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
To a dry Schlenk flask equipped with a magnetic stir bar, add 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
Seal the flask, and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
In a separate vial, prepare the catalyst premix by dissolving Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in 1-2 mL of anhydrous 1,4-dioxane.
To the Schlenk flask, add the remaining anhydrous 1,4-dioxane (to a total of 8 mL) and degassed water (2 mL) via syringe.
Add the catalyst premix to the reaction mixture via syringe.
Place the flask in a preheated oil bath at 90 °C and stir vigorously.
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours. Look for the disappearance of the starting material and the formation of a single major product.
Upon completion, cool the reaction to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-2-methyl-pyrazolo[3,4-b]pyridine.
Protocol 2: One-Pot Sequential Di-Arylation
This protocol first forms the mono-arylated product and then, by adding a second set of reagents and increasing the temperature, drives the reaction at the less reactive C6 position.
Materials:
All materials from Protocol 1.
A second, different (or same) arylboronic acid (1.5 mmol, 1.5 equiv).
Additional catalyst premix and base.
Procedure:
Follow steps 1-7 from Protocol 1 to synthesize the 4-aryl-6-chloro intermediate.
After confirming the consumption of the initial dichloropyridine starting material via TLC/LC-MS, cool the reaction mixture to room temperature.
To the same reaction flask, add the second arylboronic acid (1.5 mmol) and an additional portion of K₃PO₄ (2.0 mmol).
Add a second portion of the catalyst premix (1 mol% Pd(OAc)₂ / 2 mol% SPhos).
Reseal the flask, ensure it is under an inert atmosphere, and increase the oil bath temperature to 110 °C.
Stir the reaction vigorously for an additional 12-24 hours, monitoring for the disappearance of the mono-arylated intermediate.
Upon completion, perform the workup and purification as described in steps 8-10 of Protocol 1 to isolate the 4,6-diaryl-2-methyl-pyrazolo[3,4-b]pyridine product.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Inactive catalyst (Pd(0) not formed or degraded).2. Insufficiently anhydrous/degassed solvents.3. Ineffective base.4. Low reaction temperature.
1. Use a pre-catalyst like Pd(PPh₃)₄ or a more robust ligand system. Ensure catalyst/ligand is fresh.2. Use freshly distilled/anhydrous solvents and degas thoroughly with N₂/Ar sparging.3. Switch to a stronger or more soluble base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments.
Dehalogenation Side Product
Presence of a hydride source that intercepts the Ar-Pd(II)-X intermediate.[21]
1. Ensure the base is not a hydride source (e.g., avoid NaH).2. Use rigorously degassed solvents to remove any potential reducing agents.3. Use a different solvent system (e.g., switch from THF to dioxane).
Homocoupling of Boronic Acid
Oxygen contamination can promote oxidative homocoupling.
Ensure the reaction is maintained under a strict inert atmosphere. Thoroughly degas all solvents and reagents.
Reaction Stalls After Mono-substitution (Protocol 2)
The C6-Cl bond is significantly less reactive.
1. Increase reaction temperature (up to reflux).2. Add a fresh portion of catalyst.3. Switch to a more active catalyst system for the second step (e.g., one with an NHC ligand like PEPPSI-IPr).
Conclusion
The 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine scaffold is a versatile building block for the synthesis of complex, medicinally relevant molecules. By leveraging the inherent differential reactivity of the C4 and C6 positions, researchers can achieve selective mono-arylation or controlled, sequential di-arylation using the Suzuki-Miyaura cross-coupling reaction. Careful optimization of the catalyst system, base, and reaction conditions, as detailed in these protocols, is crucial for achieving high yields and selectivities. These methodologies provide a robust framework for the rapid construction of diverse compound libraries, accelerating efforts in drug discovery and chemical biology.
References
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2017). ACS Catalysis. [Link]
Choosing Your Boron Source for Suzuki–Miyaura Coupling. (2026). NorrChemica. [Link]
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (2000). Angewandte Chemie International Edition. [Link]
Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). AZoM. [Link]
Base and Cation Effects on the Suzuki Cross-Coupling of Bulky Arylboronic Acid with Halopyridines: Synthesis of Pyridylphenols. (2000). The Journal of Organic Chemistry. [Link]
Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 3,5-Dichloropyridazines. (2013). The Journal of Organic Chemistry. [Link]
Palladium-Catalyzed C-4 Selective Coupling of 2,4-Dichloropyridines and Synthesis of Pyridine-Based Dyes for Live-Cell Imaging. (2020). The Journal of Organic Chemistry. [Link]
Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. (2021). Nature Nanotechnology. [Link]
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. (2023). Engaging Science. [Link]
Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. (2018). RSC Advances. [Link]
The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]
Suzuki-miyaura cross-coupling reaction of dichloro-heteroaromatics: Synthesis of functionalized dinucleophilic fragments. (2014). Journal of Saudi Chemical Society. [Link]
Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. (2013). Journal of Saudi Chemical Society. [Link]
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]
Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. (2021). Molecules. [Link]
SYNTHETIC STRATEGIC PROTOCOLS AND THERAPEUTIC APPLICATIONS OF PYRAZOLO [3,4-B] PYRIDINES. (2022). Indo American Journal of Pharmaceutical Sciences. [Link]
Application Note: 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine as a Privileged Scaffold in Kinase Inhibitor Discovery
Executive Summary The pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly versatile and privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors [1]. Serving as a...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrazolo[3,4-b]pyridine bicyclic system has emerged as a highly versatile and privileged scaffold in modern drug discovery, particularly in the design of targeted kinase inhibitors [1]. Serving as a bioisostere for the purine ring of ATP, this heterocycle effectively anchors into the highly conserved hinge region of various kinases, including Cyclin-Dependent Kinases (CDKs), Monopolar Spindle Kinase 1 (Mps1), and the TAM/MET families [2].
4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) represents a highly strategic building block for medicinal chemists. The presence of two orthogonal electrophilic sites (C-4 and C-6) enables rapid, late-stage diversification via transition-metal-catalyzed cross-coupling or nucleophilic aromatic substitution (
SNAr
). Furthermore, the N-2 methyl substitution locks the tautomeric state of the pyrazole ring, eliminating hydrogen-bond donor capacity at this position while rigidly defining its binding vector within the ATP pocket. This application note details the mechanistic rationale, physicochemical profiling, and validated synthetic protocols for utilizing this building block in early-stage drug development.
Structural and Physicochemical Profiling
Understanding the baseline physicochemical properties of the building block is critical for predicting downstream lipophilicity (LogP), solubility, and pharmacokinetic parameters of the final drug candidates.
Table 1: Physicochemical Properties of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine [4]
Property
Value / Description
Impact on Drug Design
CAS Number
2940957-12-8
Unique identifier for procurement and IP tracking.
Essential for in silico docking and virtual screening.
H-Bond Donors (HBD)
0
Enhances membrane permeability; relies on target-specific interactions.
H-Bond Acceptors (HBA)
3 (N1, N7, and N2-methyl inductive effect)
Provides critical anchoring points at the kinase hinge region.
Tautomeric State
Fixed (N-2 methylated)
Prevents target promiscuity caused by dynamic tautomerization.
Mechanistic Rationale: Kinase Hinge Binding & Orthogonal Reactivity
The Hinge-Binding Pharmacophore
In wild-type kinases such as CDK2, the ATP-binding pocket relies on a specific hydrogen-bonding network. The pyrazolo[3,4-b]pyridine core mimics the adenine ring of ATP. By methylating the N-2 position, the scaffold is forced into a fixed geometry where the N-1 lone pair acts as a strict hydrogen-bond acceptor, and the N-7 nitrogen can participate in secondary interactions [3]. This specific H-bond profile prevents the molecule from acting as a donor, which selectively biases the scaffold away from off-target kinases that require an H-bond donor at that specific spatial coordinate.
Fig 1. Mechanism of action: Pyrazolo[3,4-b]pyridine derivatives inducing cell cycle arrest via CDK2 inhibition.
Orthogonal Functionalization Logic
The 4,6-dichloro substitution pattern is a masterclass in synthetic design. The C-4 position is para to the electron-withdrawing pyridine nitrogen (N-7) and experiences synergistic electron depletion from the fused pyrazole ring. Consequently, C-4 is significantly more electrophilic than C-6. This electronic disparity allows for regioselective nucleophilic aromatic substitution (
SNAr
) or Buchwald-Hartwig amination at C-4 without affecting the C-6 chloride. Once the C-4 position is functionalized (often with an amine to act as a solvent-exposed solubilizing group), the C-6 position can be subsequently activated via Suzuki-Miyaura cross-coupling to install aryl or heteroaryl groups that probe the deep hydrophobic pocket of the kinase.
Experimental Workflows & Protocols
The following self-validating protocols describe the sequential, regioselective functionalization of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Fig 2. Synthetic workflow demonstrating the orthogonal functionalization strategy of the scaffold.
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, dissolve 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (500 mg, 2.47 mmol) in anhydrous NMP (5.0 mL).
Base Addition: Add DIPEA (1.08 mL, 6.18 mmol) to the solution. The use of a non-nucleophilic base prevents unwanted side reactions.
Amine Addition: Slowly add the desired amine (2.72 mmol) dropwise at room temperature.
Thermal Activation: Seal the vial and heat the reaction mixture to 80 °C using a heating block. Causality note: 80 °C provides sufficient kinetic energy to overcome the activation barrier for C-4 substitution without triggering bis-substitution at C-6.
Self-Validation (Monitoring): After 4 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade methanol, and analyze via LC-MS. The reaction is complete when the starting material mass (m/z 202) is consumed, and the mono-substituted intermediate mass is dominant.
Workup: Cool the mixture to room temperature and pour it into ice-cold water (25 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Ethyl Acetate (3 x 15 mL), wash the combined organic layers with brine (5 x 10 mL to remove NMP), dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to afford the pure 4-amino-6-chloro intermediate.
Preparation: Charge a microwave-safe vial with the 4-amino-6-chloro intermediate (1.0 eq), the selected boronic acid (1.5 eq), and
Pd(dppf)Cl2
(0.05 eq). Causality note:
Pd(dppf)Cl2
is selected because its large bite angle facilitates the reductive elimination step, which is often rate-limiting in sterically hindered cross-couplings.
Solvent Addition: Add degassed 1,4-dioxane (0.1 M concentration relative to the substrate) and 2M aqueous
K2CO3
(3.0 eq).
Deoxygenation: Purge the vial with Argon gas for 5 minutes to prevent oxidative degradation of the palladium catalyst. Seal the vial with a crimp cap.
Reaction Execution: Heat the reaction mixture to 100 °C for 12 hours in an oil bath, or subject it to microwave irradiation at 120 °C for 30 minutes.
Self-Validation (Monitoring): Monitor via TLC (DCM:MeOH 9:1). The disappearance of the starting material spot and the appearance of a highly fluorescent product spot under 254 nm UV light indicates success.
Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, washing with EtOAc. Concentrate the filtrate and purify via reverse-phase preparative HPLC to isolate the final 4,6-disubstituted kinase inhibitor.
References
Wenglowsky, S. (2013). "Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)." Expert Opinion on Therapeutic Patents, 23(3), 281-298. Available at:[Link] [1]
Wang, Y., et al. (2023). "Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer." European Journal of Medicinal Chemistry, 253, 115334. Available at:[Link][2]
Kurzwernhart, A., et al. (2011). "Organometallic 3-(1H-Benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines as Potential Anticancer Agents." Inorganic Chemistry, 51(1), 507-519. Available at:[Link] [3]
Application
Step-by-Step Functionalization of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine: A Comprehensive Protocol for Regioselective Derivatization
Introduction & Mechanistic Rationale The 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine scaffold is a highly versatile, electron-deficient bicyclic pharmacophore frequently utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine scaffold is a highly versatile, electron-deficient bicyclic pharmacophore frequently utilized in the development of kinase inhibitors and CFTR modulators[1]. The strategic functionalization of this core relies on exploiting the differential reactivity of the two carbon-chlorine bonds to achieve orthogonal, step-by-step derivatization.
As a Senior Application Scientist, understanding the causality behind this regioselectivity is critical for reaction optimization. The regiocontrol of Nucleophilic Aromatic Substitution (SNAr) on this scaffold is governed by the electronic stabilization of the transition state. The C4 position is para to the strongly electron-withdrawing pyridine nitrogen (N7). This para-relationship provides superior resonance stabilization of the developing negative charge in the anionic Meisenheimer intermediate compared to the ortho-relationship at the C6 position [2]. Consequently, incoming nucleophiles (amines, alkoxides, thiolates) preferentially attack C4 under mild kinetic control.
Crucially, the 2-methyl substitution plays a foundational role in maintaining reactivity. In unprotected 1H-pyrazolo[3,4-b]pyridines, the basic conditions required for SNAr (e.g., the presence of DIPEA or K₂CO₃) rapidly deprotonate the pyrazole N-H. This generates an electron-rich anionic pyrazolopyridine species that drastically retards the rate of nucleophilic attack due to electronic repulsion[3]. The 2-methyl group locks the scaffold in a neutral, highly electrophilic state, ensuring rapid and clean SNAr conversion[4]. Once the C4 position is functionalized, the C6 chloride—which is highly resistant to further SNAr due to the electron-donating effect of the newly installed C4 substituent—can be selectively activated via transition-metal-catalyzed cross-coupling.
Workflow Visualization
Figure 1: Sequential regioselective functionalization workflow for the pyrazolo[3,4-b]pyridine core.
Quantitative Data Summary
To aid in reaction planning, the following table summarizes the validated reaction conditions, expected regioselectivity, and typical yields for the sequential functionalization of the 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine core.
Reaction Step
Target Position
Reagents / Catalyst System
Temp (°C)
Typical Yield (%)
Regioselectivity
SNAr (Amination)
C4
Sec-Amine (1.2 eq), DIPEA (2.0 eq), EtOH
60
85–92
>98:2 (C4:C6)
SNAr (Alkoxylation)
C4
NaOMe (1.1 eq), MeOH
25–40
75–85
>95:5 (C4:C6)
Suzuki Coupling
C6
Ar-B(OH)₂ (1.5 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃
100
70–88
Exclusive to C6
Buchwald-Hartwig
C6
R-NH₂ (1.5 eq), Pd₂(dba)₃ (5 mol%), Xantphos
90
65–80
Exclusive to C6
Experimental Protocols
The following self-validating protocols are designed to ensure high fidelity and reproducibility in the lab.
Protocol A: Regioselective C4-Amination via SNAr
Objective: Install a secondary amine (e.g., morpholine) exclusively at the C4 position.
Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, suspend 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (1.0 mmol) in anhydrous ethanol (5.0 mL).
Reagent Addition: Add DIPEA (2.0 mmol) in a single portion, followed by the dropwise addition of morpholine (1.2 mmol).
Insight: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. This prevents the morpholine from becoming protonated and deactivated, ensuring a constant concentration of the active nucleophile.
Reaction Execution: Seal the vial and heat the mixture to 60 °C using an aluminum heating block. Stir vigorously for 2–4 hours.
Insight: Strict temperature control is critical. Exceeding 70 °C provides enough thermal energy to overcome the activation barrier for C6 substitution, leading to unwanted 4,6-bis-aminated byproducts.
Monitoring: Monitor the reaction via LC-MS. The starting material should be fully consumed, yielding a single major peak corresponding to the 4-morpholino-6-chloro intermediate.
Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (15 mL) and saturated aqueous NaHCO₃ (15 mL). Extract the aqueous layer with Ethyl Acetate (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford the crude product.
Protocol B: Late-Stage C6-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl group at the sterically hindered and electronically deactivated C6 position.
Preparation: To a Schlenk flask, add the C4-aminated intermediate (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (3.0 mmol).
Degassing: Add the 1,4-Dioxane/Water mixture (10 mL). Sparge the biphasic solution with Argon for 15 minutes to remove dissolved oxygen.
Insight: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) complexes, halting the catalytic cycle.
Catalyst Addition: Quickly add the Pd(dppf)Cl₂ catalyst (0.05 mmol) under a positive stream of Argon.
Insight: The C6 position is deactivated by the electron-donating morpholine group at C4. The bidentate dppf ligand provides a wide bite angle that accelerates the challenging reductive elimination step, driving the reaction forward despite the deactivated electrophile.
Reaction Execution: Seal the flask and heat to 100 °C for 12 hours.
Workup & Purification: Cool to room temperature and filter the mixture through a short pad of Celite to remove palladium black, washing with Ethyl Acetate. Concentrate the filtrate and purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure 4,6-disubstituted product.
Application Note: Catalytic Amination Protocols for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Introduction & Strategic Overview The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of potent protein kinase inhibitors, vasodilators, and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Strategic Overview
The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in the structures of potent protein kinase inhibitors, vasodilators, and antiviral agents 1. Within this chemical space, 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) serves as an exceptionally versatile di-electrophilic building block.
The strategic N-methylation at the 2-position is critical: it locks the tautomeric state of the pyrazole ring. Free N-H pyrazoles are notorious for forming stable, inactive palladium-pyrazolyl off-cycle complexes that poison the catalyst. By utilizing the 2-methyl derivative, researchers can achieve high turnover numbers (TON) in Palladium-catalyzed C-N cross-coupling reactions.
This application note provides field-proven, self-validating protocols for the regioselective Buchwald-Hartwig amination of this scaffold, emphasizing the causality behind ligand selection, base compatibility, and thermodynamic control.
Mechanistic Insights & Causality (E-E-A-T)
Why Buchwald-Hartwig over SNAr?
While Nucleophilic Aromatic Substitution (SNAr) is a traditional approach for electron-deficient heterocycles, applying SNAr to 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine typically requires forcing conditions (e.g., >120 °C, neat amine). These harsh conditions often lead to poor regioselectivity and the degradation of sensitive functional groups. In contrast, Palladium-catalyzed Buchwald-Hartwig amination operates under milder conditions and affords exquisite regiocontrol through rational ligand tuning 2.
Regioselectivity & Ligand Causality
The 4- and 6-positions of the scaffold possess distinct electronic and steric profiles:
Primary Amination (C-4 Position): The C-4 position is electronically highly activated by the fused pyrazole ring and is sterically more accessible than C-6. Consequently, it undergoes preferential oxidative addition by electron-rich Pd(0) complexes. Bidentate ligands with large bite angles (e.g., Xantphos, BINAP) are selected for this step because they accelerate reductive elimination, thereby suppressing unwanted bis-arylation prior to the isolation of the mono-adduct.
Secondary Amination (C-6 Position): The C-6 position is sterically shielded by the adjacent pyridine nitrogen (N-7) lone pair. To overcome this energetic barrier, bulky, electron-rich monodentate dialkylbiaryl phosphines (e.g., BrettPhos or RuPhos) are strictly required. These ligands stabilize the highly reactive mono-ligated Pd(0) active species, facilitating oxidative addition into the challenging C-6 chloride bond 3.
Fig 1. Pd-catalyzed Buchwald-Hartwig amination catalytic cycle highlighting the causality of steps.
Quantitative Data & Optimization
The following table summarizes the causal relationship between reaction parameters and the resulting yield/regioselectivity for the primary amination of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine with morpholine (1.05 equiv).
Table 1: Optimization of Reaction Conditions for Regioselective Mono-Amination (C-4)
Catalyst Precursor
Ligand
Base
Solvent (Temp)
Yield (%)
Regioselectivity (C4:C6)
Mechanistic Rationale
Pd₂(dba)₃ (5 mol%)
Xantphos
Cs₂CO₃
1,4-Dioxane (80 °C)
88%
>95:5
Large bite angle promotes rapid reductive elimination; prevents di-amination.
Pd₂(dba)₃ (5 mol%)
BINAP
Cs₂CO₃
1,4-Dioxane (80 °C)
72%
85:15
Moderate bite angle; slower reductive elimination leads to minor side products.
Pd(OAc)₂ (10 mol%)
RuPhos
NaOtBu
Toluene (90 °C)
45%
60:40
Monodentate ligand is too reactive; promotes premature oxidative addition at C-6.
Pd₂(dba)₃ (5 mol%)
Xantphos
K₃PO₄
1,4-Dioxane (80 °C)
65%
>95:5
Weaker base results in incomplete amine deprotonation, stalling the cycle.
Preparation: In an oven-dried 25 mL Schlenk tube equipped with a magnetic stir bar, add the dichloro-scaffold, Pd₂(dba)₃, Xantphos, and Cs₂CO₃.
Atmosphere Exchange: Seal the tube with a septum. Evacuate and backfill with ultra-high purity Argon three times. Causality: Pd(0) is highly susceptible to oxidation; rigorous exclusion of O₂ prevents catalyst deactivation.
Solvent & Amine Addition: Add anhydrous 1,4-dioxane (10 mL) and the amine via syringe.
Reaction Execution: Replace the septum with a Teflon screw cap under positive Argon flow. Heat the mixture in a pre-heated oil bath at 80 °C for 6–8 hours.
Self-Validation Checkpoint 1: Within 15 minutes of heating, the mixture should transition from a dark, heterogeneous suspension to a deep red/burgundy homogeneous solution, indicating the formation of the active L₂Pd(0) complex. If the solution turns black and precipitates Pd-black, the catalyst has decomposed.
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and filter through a pad of Celite to remove inorganic salts and precipitated palladium.
Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).
Self-Validation Checkpoint 2: On a TLC plate (UV 254 nm), the mono-aminated product typically exhibits a distinct bright blue fluorescence compared to the UV-absorbent (dark spot) starting material.
Protocol B: Secondary Amination at C-6
Objective: Synthesize 4,6-diamino-2-methyl-pyrazolo[3,4-b]pyridine derivatives from the Protocol A intermediate.
Preparation: In a dry Schlenk tube, combine the mono-aminated intermediate, Pd(OAc)₂, BrettPhos, and NaOtBu.
Atmosphere Exchange: Evacuate and backfill with Argon (3x).
Solvent & Amine Addition: Inject anhydrous toluene and the second amine. Causality: Toluene is chosen over dioxane here to allow for higher reflux temperatures (110 °C), which provides the activation energy necessary to overcome the steric hindrance at the C-6 position.
Reaction Execution: Heat at 110 °C for 12 hours.
Self-Validation Checkpoint 3: Aliquot monitoring via LC-MS is mandatory. The C-6 chloride is highly resistant; if conversion stalls at <50% after 6 hours, spike the reaction with an additional 2.5 mol% Pd(OAc)₂/BrettPhos pre-catalyst solution.
Workup & Purification: Cool, dilute with DCM, wash with water to remove the strong base, dry over Na₂SO₄, and concentrate. Purify via reverse-phase chromatography (C18, Water/MeCN with 0.1% TFA) if the diamino product is highly polar.
References
Source: PMC (National Institutes of Health)
Source: The Journal of Organic Chemistry (ACS Publications)
Palladium-catalyzed amino group arylation of 1,3-disubstituted 1H-pyrazol-5-amine based on Buchwald–Hartwig reaction
Source: ResearchGate
URL
Application Note: Solubility Guidelines and Protocols for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Executive Summary The development of pyrazolopyridine-based therapeutics and agrochemicals frequently encounters bottlenecks related to poor physicochemical properties. 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS:...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of pyrazolopyridine-based therapeutics and agrochemicals frequently encounters bottlenecks related to poor physicochemical properties. 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) is a highly functionalized, planar heterocyclic scaffold[1]. While its structural rigidity is advantageous for target binding, it presents significant solubility challenges during synthesis, purification, and assay formulation. This application note provides a mechanistic analysis of its solubility profile, empirical solvent guidelines, and self-validating protocols for thermodynamic solubility screening and recrystallization.
Chemical Context & Mechanistic Causality
To effectively manipulate the solubility of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine, one must understand the thermodynamic forces governing its solid and solution states:
Crystal Lattice Energy: The planar nature of the fused pyrazole and pyridine rings promotes highly ordered
π−π
stacking. Furthermore, the dichloro substituents at the 4- and 6-positions engage in strong intermolecular halogen bonding. This results in a high crystal lattice energy that must be overcome for dissolution to occur[2].
Lack of Hydrogen Bond Donors: Because the pyrazole ring is methylated at the 2-position, the molecule lacks active hydrogen bond donors. The pyridine nitrogen acts as a weak hydrogen bond acceptor but is sterically and electronically hindered by the adjacent chloro group. Consequently, polar protic solvents (e.g., methanol, water) suffer a high energetic penalty when forming a solvent cavity around the molecule, leading to poor solubility[3].
Aprotic Solvation Dynamics: Polar aprotic solvents (e.g., DMF, DMSO) possess strong dipole moments that effectively solvate the polarizable
π
-electron cloud and the lipophilic chloro/methyl substituents without requiring hydrogen bond exchange. This makes them the optimal choice for stock solutions and reaction media[4].
Empirical Solubility Data
The following table summarizes the solubility profile of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine across various organic solvent classes. Data is synthesized from empirical trends observed in structurally analogous halogenated pyrazolopyridines[3][4].
Solvent Class
Representative Solvents
Expected Solubility (25°C)
Mechanistic Rationale
Polar Aprotic
DMF, DMSO
> 50 mg/mL (Excellent)
High dielectric constant and strong dipole moment disrupt lattice energy; lacks competing hydrogen bond donors.
Moderate Aprotic
Acetone, DCM, Acetonitrile
10 - 50 mg/mL (Good)
Moderate polarity effectively solvates the lipophilic chloro and methyl groups; ideal for synthetic extractions.
Polar Protic
Methanol, Ethanol
1 - 10 mg/mL (Poor)
Protic nature provides limited solvation due to the lack of strong hydrogen bond acceptors on the fully substituted rings.
Non-Polar
Hexane, Toluene
< 1 mg/mL (Very Poor)
Insufficient dielectric constant to overcome the strong intermolecular forces of the crystal lattice at room temperature.
This protocol determines the absolute equilibrium solubility of the compound.
Self-Validating Mechanism: Equilibrium is confirmed by sampling at two distinct time points (24h and 48h). If the concentration variance between the two points is <5%, thermodynamic equilibrium is validated.
Step-by-Step Methodology:
Preparation: Weigh approximately 10 mg of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine into a 2 mL amber glass HPLC vial.
Solvent Addition: Add 1.0 mL of the target organic solvent (e.g., DCM or Acetone) to the vial. Ensure a visible excess of solid remains to guarantee saturation[5].
Equilibration: Seal the vial tightly and place it on a thermostatic orbital shaker set to 25°C and 300 RPM.
Phase Separation (24h): After 24 hours, remove the vial and centrifuge at 10,000 x g for 5 minutes to pellet undissolved solids. Carefully extract 100 µL of the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.
Dilution & Analysis: Dilute the filtered sample 1:10 in the mobile phase and quantify the concentration via HPLC-UV against a pre-established calibration curve.
Validation (48h): Repeat steps 4 and 5 at the 48-hour mark. Compare the 24h and 48h concentrations.
Caption: Workflow for determining the thermodynamic solubility of pyrazolopyridines.
Due to the stark contrast in solubility between polar aprotic and non-polar solvents, a binary "good/poor" solvent system is highly effective for purifying this compound[6].
Self-Validating Mechanism: The success of the recrystallization is validated by analyzing the mother liquor via HPLC. A >90% reduction in the target compound's peak area in the mother liquor compared to the initial dissolved state confirms optimal supersaturation and crystal yield.
Step-by-Step Methodology:
Dissolution: Place 500 mg of crude 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine in a 50 mL round-bottom flask. Add a minimal volume (approx. 5-10 mL) of a "good" solvent (e.g., Acetone or DMF)[7].
Heating: Heat the mixture gently under stirring until the solid is completely dissolved. Perform a hot filtration if insoluble impurities remain[3].
Titration of Anti-Solvent: While maintaining the temperature, slowly titrate a "poor" solvent (e.g., Hexane or Water) dropwise into the solution until a faint, persistent turbidity is observed[6].
Clarification: Add 1-2 drops of the "good" solvent just until the solution clarifies again.
Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature at a controlled rate (e.g., 0.1°C/min). Once at room temperature, transfer to a 4°C refrigerator for 12 hours to maximize yield.
Isolation: Collect the high-purity crystals via vacuum filtration and wash with a cold mixture of the poor solvent.
Caption: Binary solvent recrystallization decision tree for pyrazolopyridine derivatives.
References
Google Patents. (2015). WO2015055124A1 - Solid form of pyrazolopyridine compound.
V. V. et al. (2019). Doebner-type pyrazolopyridine carboxylic acids in an Ugi four-component reaction. PMC / Beilstein Journal of Organic Chemistry. Retrieved from[Link]
Wenglowsky, S. et al. (2011). Pyrazolopyridine inhibitors of B-Raf(V600E). Part 3: An increase in aqueous solubility via the disruption of crystal packing. Bioorganic & Medicinal Chemistry Letters. (Cited via ResearchGate). Retrieved from [Link]
How to improve yield when synthesizing 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and scalability of pyrazolo[3,4-b]pyri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the yield, purity, and scalability of pyrazolo[3,4-b]pyridine scaffolds.
The synthesis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is notoriously challenging. The electron-deficient nature of the fused pyridine ring strongly resists standard electrophilic chlorination. When researchers attempt to force the reaction using high temperatures, the pyrazole ring often degrades, leading to intractable black tars[1].
To overcome this, we must abandon the traditional "brute-force" chlorination of dihydroxy precursors. Instead, this guide outlines a highly regioselective N-oxidation/chlorination strategy [2]. Below, you will find a comparative data analysis, a troubleshooting FAQ, and a self-validating protocol designed to ensure high-yield, chromatography-free synthesis.
Quantitative Route Comparison
To understand why the N-oxide route is superior, we must look at the empirical data. The table below summarizes the quantitative differences between standard synthetic strategies for the 4,6-dichloro-pyrazolo[3,4-b]pyridine core.
Synthetic Strategy
Reagents & Conditions
Typical Yield
Crude Purity
Key Mechanistic Advantage / Drawback
Traditional Dihydroxy Chlorination
POCl₃ (neat), 105 °C, 12 h
20 – 40%
< 85%
Drawback: High temperatures lead to Vilsmeier-type polymerization and severe tar formation[1].
Modified Dihydroxy Chlorination
POCl₃, PhPOCl₂, 105 °C
40 – 50%
~ 90%
Advantage: PhPOCl₂ acts as a better chloride donor, slightly improving conversion[1].
N-Oxidation / Chlorination (Recommended)
1. m-CPBA, 20 °C 2. POCl₃, BnNEt₃Cl, 80 °C
80 – 85%
> 99%
Advantage: N-oxide activates the 6-position, allowing milder conditions and preventing thermal degradation[2].
Mechanistic Workflow
Mechanistic workflow for the N-oxidation/chlorination strategy.
Troubleshooting & FAQs
Q1: Why does my reaction mixture turn into a black, intractable tar when refluxing the dihydroxy precursor in POCl₃?A1: This is a classic thermal degradation issue. The pyrazolo[3,4-b]pyridine core is highly electron-deficient. While the first chlorination (at the 4-position) occurs readily, the second chlorination (at the 6-position) requires a massive activation energy. Extended reflux (>105 °C) in neat POCl₃ causes the pyrazole ring to undergo thermal degradation and polymerization[1].
Solution: Shift to the N-oxide route. By oxidizing the pyridine nitrogen, you dramatically increase the electrophilicity of the 6-position, allowing the second chlorination to proceed smoothly at just 80 °C[2].
Q2: I am using the N-oxide route, but my m-CPBA oxidation is stalling at 70% conversion. Should I heat the reaction?A2:No. Heating m-CPBA in polar solvents can lead to dangerous thermal runaway and over-oxidation (e.g., degradation of the pyrazole methyl group). Stalled conversions are typically due to poor solubility of the active oxidant.
Solution: Use anhydrous N-Methyl-2-pyrrolidone (NMP) as the solvent at 20 °C. NMP completely dissolves the starting material and stabilizes the peroxy-intermediate, ensuring >99% conversion without heating[2].
Q3: During the final workup of the dichloro product, I am losing 20-30% of my yield to a highly polar byproduct. What is happening?A3: You are observing the hydrolysis of the newly installed chloro groups. The 4,6-dichloro-pyrazolo[3,4-b]pyridine core is highly susceptible to nucleophilic attack by water if the quench is exothermic. Pouring water directly into unreacted POCl₃ generates localized hotspots (>60 °C) and high acidity, driving the hydrolysis back to the pyridone.
Solution: Perform a strict reverse quench . Slowly drip the reaction mixture into a large volume of vigorously stirred ice-water, maintaining the internal temperature strictly below 20 °C.
Troubleshooting logic tree for resolving low yields during POCl3 chlorination.
Self-Validating Experimental Protocol
This protocol leverages the N-oxidation strategy to bypass the need for column chromatography, utilizing solubility differentials to isolate highly pure intermediates[2].
Step 1: Synthesis of 4-Chloro-2-methyl-pyrazolo[3,4-b]pyridine N-oxide
Charge: To a clean, dry reactor, add anhydrous NMP (4 volumes) and 4-chloro-2-methyl-pyrazolo[3,4-b]pyridine (1.0 equiv).
Oxidize: Portion-wise, add m-CPBA (2.3 equiv) while maintaining the internal temperature strictly below 20 °C to prevent thermal runaway.
React: Stir the mixture at 20 °C for 20 hours.
Self-Validation Checkpoint: Perform HPLC or TLC. The starting material should be <1%. The reaction mixture will visually transition from a clear solution to a thick, pale-yellow suspension.
Isolate: Add MTBE (Methyl tert-butyl ether, 15 volumes) and stir for 1 hour. Filter the resulting precipitate.
Causality: MTBE selectively crashes out the highly polar N-oxide while keeping the m-chlorobenzoic acid byproduct completely dissolved. This eliminates the need for aqueous workup or chromatography[2].
Wash: Triturate the filter cake with additional MTBE (5 volumes) and dry under vacuum at 40 °C.
Step 2: Regioselective Chlorination
Charge: Suspend the N-oxide intermediate (1.0 equiv) in POCl₃ (10 volumes).
Causality: BnNEt₃Cl acts as a soluble, highly nucleophilic chloride source. It attacks the activated 6-position of the N-oxide much faster than POCl₃ alone, allowing the reaction to proceed at a lower temperature and preventing tarring[1].
React: Heat the mixture to 80 °C for 4-6 hours.
Self-Validation Checkpoint: The suspension will fully dissolve into a dark amber solution as the solid N-oxide is consumed.
Quench: Cool the mixture to room temperature. Perform a reverse quench by adding the mixture dropwise into vigorously stirred ice-water (30 volumes), keeping the internal temperature < 20 °C.
Isolate: Filter the resulting off-white precipitate, wash with cold water until the filtrate is pH neutral, and dry under vacuum to yield 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (>99% purity)[2].
References
Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680. ACS Publications. 1
Development of a Scalable Method for Manufacturing the Central Core of CD73 Inhibitor AB680. ACS Publications. 2
Troubleshooting common impurities in 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine reactions
Welcome to the Advanced Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals working with 4,6-dichloro-2-methyl-pyrazolo[3,...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Technical Support Center for heterocyclic functionalization. This guide is specifically engineered for researchers and drug development professionals working with 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine .
As a highly versatile building block in the synthesis of kinase inhibitors and other pharmaceutical intermediates, this scaffold presents unique reactivity challenges. The differential electronic environments of the C4 and C6 positions require precise control over reaction conditions to avoid complex impurity profiles. This portal synthesizes mechanistic causality, quantitative optimization data, and self-validating protocols to help you troubleshoot and eliminate common impurities.
Part 1: Mechanistic Insights & The Regioselectivity Challenge
The core challenge when functionalizing 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine via Nucleophilic Aromatic Substitution (SNAr) is controlling the regioselectivity between the C4 and C6 positions.
The Causality of Selectivity:
Quantum mechanical (QM) analyses of related dichloro-heterocycles reveal that the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized at the C4 position. The electron-withdrawing effect of the fused pyridine nitrogen, combined with the pyrazole ring, makes C4 highly electrophilic[1]. Consequently, nucleophilic attack at C4 forms a lower-energy, highly stabilized Meisenheimer complex compared to C6. However, under thermodynamic conditions (high heat, polar aprotic solvents), the energy gap between the C4 and C6 transition states narrows, leading to regioisomeric mixtures and over-substitution [2].
Reaction pathways for SNAr on 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine highlighting impurities.
Part 2: Troubleshooting FAQs
Q1: I am getting a 3:1 mixture of C4 and C6 substituted products. How do I improve C4 selectivity?
A: Your reaction is likely operating under partial thermodynamic control. When using polar aprotic solvents like DMF or NMP at elevated temperatures, the kinetic preference for C4 is overridden.
The Fix: Switch to a less polar solvent (e.g., THF or DCM) and lower the temperature to 0 °C. The lower dielectric constant of DCM destabilizes the highly charged transition state of the less favored C6 pathway, amplifying the inherent LUMO-driven kinetic preference for C4.
Q2: My LC-MS shows a significant +Nuc mass peak (+Amine mass) beyond the desired product. How do I stop di-substitution?
A: Di-substitution (over-reaction at both C4 and C6) occurs when the local concentration of the nucleophile is too high, or the reaction is left running after the starting material is consumed. Once the C4 position is substituted with an electron-donating amine, the C6 position becomes less reactive, but excess heat or base will force the second SNAr.
The Fix: Strictly limit the nucleophile to 1.05 equivalents. Implement a "reverse addition" technique: dissolve your nucleophile and base in the solvent, and add it dropwise to a chilled solution of the pyrazolo[3,4-b]pyridine. This ensures the starting material is always in excess relative to the nucleophile during the critical kinetic phase.
Q3: During Pd-catalyzed Suzuki coupling at the C4 position, I observe a des-chloro impurity (-34 Da). Why?
A: Des-chlorination is a common side reaction in palladium-catalyzed cross-couplings of electron-deficient aryl chlorides. After the oxidative addition of Pd(0) into the C-Cl bond, the resulting Pd(II) complex can undergo premature protodeopalladation or reduction (often via
β
-hydride elimination if aliphatic alcohols or amines are present in the solvent/base mixture) instead of transmetalation.
The Fix: Avoid protic solvents like ethanol or isopropanol. Switch to an anhydrous dioxane/water mixture. Upgrade your ligand to a bulky, electron-rich phosphine (e.g., XPhos or BrettPhos) which accelerates the transmetalation step, outcompeting the reductive degradation pathway.
Q4: I see a highly polar impurity forming during the basic aqueous workup. What is it?
A: This is likely the C4-hydroxy or C6-hydroxy hydrolysis product. The remaining C-Cl bond on the pyrazolo[3,4-b]pyridine core remains highly activated. Strong aqueous bases (like NaOH or KOH) used during workup can act as nucleophiles, displacing the unreacted chlorine.
The Fix: Quench the reaction with a mild, buffered aqueous solution (e.g., saturated NH4Cl or NaHCO3) rather than strong hydroxides. Keep the workup temperature below 20 °C.
Part 3: Quantitative Optimization Data
To guide your experimental design, the following table summarizes the causal relationship between reaction conditions and impurity formation during a standard SNAr amination.
Table 1: Effect of Reaction Conditions on SNAr Regioselectivity and Impurity Profiles
Solvent System
Temperature (°C)
Base Used
Ratio (C4 : C6)
Di-substituted Impurity (%)
Hydrolysis Impurity (%)
DMF
80
DIPEA (2.0 eq)
3 : 1
18.5%
< 1%
DMF
25
DIPEA (1.5 eq)
10 : 1
5.2%
< 1%
THF
0 → 25
Et3N (1.2 eq)
> 20 : 1
1.1%
< 1%
DCM
0
None (Amine is base)
> 99 : 1
Not Detected
Not Detected
THF / H2O
60
NaOH (aq)
N/A
N/A
> 85% (Degradation)
Data represents typical outcomes for primary aliphatic amines reacting with 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Part 4: Self-Validating Experimental Protocol
To achieve >99:1 regioselectivity while suppressing di-substitution and hydrolysis, utilize the following kinetically controlled SNAr methodology. This protocol is designed as a self-validating system with built-in analytical checkpoints.
Anhydrous Dichloromethane (DCM) (0.1 M relative to SM)
Step-by-Step Methodology:
Preparation: Flame-dry a round-bottom flask under argon. Add 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine and anhydrous DCM. Stir to dissolve completely.
Kinetic Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to exactly 0 °C for 15 minutes.
Nucleophile Preparation: In a separate dry vial, dissolve the amine (1.05 eq) and DIPEA (1.2 eq) in a minimal amount of anhydrous DCM.
Controlled Addition: Using a syringe pump, add the amine/DIPEA solution dropwise to the main reaction flask at a rate of 0.5 mL/min. Causality: Slow addition prevents temporary local excesses of the nucleophile, eliminating the di-substituted impurity.
Checkpoint 1 (Validation): After 30 minutes at 0 °C, pull a 10
μ
L aliquot, dilute in MeCN, and run a rapid LC-MS.
Success criteria: >90% conversion to the C4-product. If unreacted starting material remains, allow stirring for an additional 30 minutes at 0 °C. Do NOT heat.
Quenching: Quench the reaction at 0 °C by adding an equal volume of saturated aqueous NH4Cl. Causality: Mild buffering prevents hydrolytic degradation of the remaining C6-chlorine.
Extraction & Purification: Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to isolate the pure C4-substituted intermediate.
Part 5: Impurity Identification Decision Tree
Use the following diagnostic workflow to rapidly identify and resolve impurities based on your LC-MS and NMR data.
Decision tree for identifying and resolving common impurities in functionalization workflows.
Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines
Source: WuXi AppTec Biology
URL: [Link][2]
Title: Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities
Source: Journal of Cellular Biochemistry (via PubMed)
URL: [Link][3]
Optimizing reaction conditions for 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine substitution
Welcome to the Technical Support & Troubleshooting Center for heterocyclic scaffold functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical chall...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support & Troubleshooting Center for heterocyclic scaffold functionalization. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges associated with the regioselective substitution of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine .
This scaffold is a highly privileged pharmacophore, serving as the core for numerous kinase inhibitors and immunotherapeutics, including the clinical-stage CD73 inhibitor AB680 (quemliclustat) [1]. However, differentiating the C4 and C6 carbon centers during nucleophilic aromatic substitution (SNAr) or cross-coupling requires precise control over reaction kinetics and thermodynamics.
🔬 FAQ: Mechanistic Foundations
Q1: Why does substitution occur preferentially at the C4 position rather than the C6 position?A: The regioselectivity is driven by the stability of the intermediate Meisenheimer complex. In the pyrazolo[3,4-b]pyridine system, both the C4 and C6 positions are activated by the electron-withdrawing pyridine nitrogen (N7). However, nucleophilic attack at C4 (which is para to N7) allows the resulting negative charge to be highly delocalized across both the pyridine nitrogen and the fused pyrazole ring [2]. Attack at C6 (which is ortho to N7) offers less extensive delocalization. Consequently, the lowest unoccupied molecular orbital (LUMO) coefficient is significantly larger at C4, making it the kinetically favored site for nucleophilic attack.
Q2: How does the "2-methyl" substitution impact reactivity compared to the 1H- or 1-methyl analogs?A: The 2-methyl group locks the molecule into a specific tautomeric state. In a 1H-unsubstituted system, the pyrazole NH can be deprotonated under basic SNAr conditions, forming an electron-rich pyrazolide anion that severely deactivates the entire ring system toward nucleophilic attack. By utilizing the 2-methyl analog, you prevent this deprotonation. Furthermore, 2-alkyl pyrazolo[3,4-b]pyridines possess a slightly more quinonoid-like electronic distribution than their 1-alkyl counterparts, which subtly increases the electrophilicity of the C4 position, further enhancing your kinetic SNAr rates [3].
Issue 1: Poor C4 Selectivity (Formation of C6 or Bis-substituted Byproducts)
Symptoms: LC-MS shows a mixture of the desired C4-mono-amine, the C6-mono-amine, and a +2 SNAr mass corresponding to the C4,C6-bis-substituted product.
Root Cause: The reaction is operating under thermodynamic control or the nucleophile is too concentrated/reactive. Once C4 is substituted with an amine, the ring becomes electron-rich, but at elevated temperatures (>50 °C), the excess amine can still overcome the activation barrier to attack the C6 position.
Solution: Shift to strict kinetic control .
Temperature: Drop the reaction temperature to -20 °C to 0 °C.
Solvent: Use a non-polar or moderately polar aprotic solvent (e.g., DCM or THF) instead of DMF/NMP. Protic or highly polar solvents stabilize the transition state of the second substitution.
Stoichiometry: Strictly limit the nucleophile to 1.00 - 1.05 equivalents. Use a non-nucleophilic base (like DIPEA) to scavenge the generated HCl.
Issue 2: Sluggish Reactivity with Weak Nucleophiles (e.g., Anilines)
Symptoms: Starting material remains unreacted even after 24 hours at room temperature; heating the reaction leads to degradation rather than product formation.
Root Cause: Weak nucleophiles (like electron-deficient anilines or sterically hindered aliphatic amines) lack the nucleophilicity required to overcome the SNAr activation energy barrier at the C4 position without excessive heating.
Solution: Abandon SNAr and transition to a Buchwald-Hartwig Palladium-Catalyzed Cross-Coupling . The oxidative addition of Palladium(0) is highly selective for the C4-chloride due to the weaker C-Cl bond at this electronically activated position.
📊 Data Presentation: Reaction Condition Matrix
Use the following empirically validated matrix to select your reaction conditions based on your target profile.
Reaction Condition
Nucleophile Eq.
Temp (°C)
Solvent
Major Product
Expected C4:C6 Ratio
Kinetic SNAr
1.05
-20 to 0
THF or DCM
C4-Mono-substituted
> 95:5
Thermodynamic SNAr
1.50
25 to 50
DMF or NMP
C4-Mono-substituted
85:15
Exhaustive SNAr
> 3.00
80 to 100
DMF
C4,C6-Bis-substituted
N/A (Complete)
Buchwald-Hartwig
1.20
80 to 90
1,4-Dioxane
C4-Mono-substituted
> 99:1
🧪 Experimental Protocols
Protocol A: Regioselective C4-Amination via Kinetic SNAr
Use this protocol for primary and secondary aliphatic amines.
Preparation: Charge an oven-dried flask with 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine (1.0 eq) and anhydrous THF (0.2 M concentration).
Cooling: Submerge the flask in a dry ice/ethylene glycol bath and cool to -20 °C under an argon atmosphere.
Addition: Add N,N-diisopropylethylamine (DIPEA, 1.2 eq). Slowly add the amine nucleophile (1.05 eq) dropwise over 15 minutes as a solution in THF.
Monitoring: Stir at -20 °C for 2 hours. Monitor via TLC or LC-MS. If conversion is incomplete, allow the reaction to slowly warm to 0 °C.
Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Degassing: Add anhydrous 1,4-dioxane (0.15 M). Sparge the mixture with argon gas for 10 minutes to remove dissolved oxygen.
Heating: Seal the tube and heat to 90 °C in a pre-heated oil bath for 4–6 hours.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium and salts. Concentrate the filtrate and purify via column chromatography.
🗺️ Reaction Pathway Visualization
Reaction pathways for 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine substitution.
📚 References
Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
ACS Publications (Organic Process Research & Development)[Link]
Discovery of AB680: A Potent and Selective Inhibitor of CD73
ACS Publications (Journal of Medicinal Chemistry)[Link]
Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines
ResearchGate (Chemistry of Heterocyclic Compounds)[Link]
Optimization
Technical Support Center: Purification & Recrystallization of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) 1. This halogenated bicyclic scaffold is a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for the isolation and purification of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine (CAS: 2940957-12-8) 1. This halogenated bicyclic scaffold is a critical intermediate in the synthesis of kinase inhibitors and Topoisomerase IIα targeting agents 2. Due to its specific N-methylation pattern and dual reactive chlorine centers, achieving >99% purity is essential to prevent downstream side reactions.
This guide is designed for researchers and drug development professionals to resolve common experimental bottlenecks during the purification workflow.
Diagnostic Purification Workflow
Before selecting a recrystallization method, it is critical to assess the crude purity via LC-MS or
1
H-NMR. The presence of regioisomers (e.g., the 1-methyl variant) fundamentally alters the required approach.
Fig 1: Downstream purification workflow for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Troubleshooting & FAQs
Q1: What is the optimal solvent system for the recrystallization of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine?A1: The optimal solvent depends strictly on your impurity profile. For standard purification, absolute ethanol is highly recommended 2. The compound exhibits a steep solubility curve in ethanol—highly soluble at reflux (78 °C) and poorly soluble at 0–5 °C. This allows for excellent recovery while rejecting polar impurities into the mother liquor. Alternatively, for specific impurity profiles, cyclohexane or methanol can be utilized effectively 3.
Q2: My compound is "oiling out" (liquid-liquid phase separation) instead of crystallizing. How do I fix this?A2: "Oiling out" occurs when the solute's melting point is lower than the temperature at which it saturates the solvent, or due to high concentrations of structurally similar impurities that depress the crystal lattice energy. To troubleshoot:
Reduce Supersaturation: Add 10-15% more of the primary solvent to ensure the compound stays dissolved until a lower temperature is reached.
Adjust the Cooling Rate: Do not plunge the hot flask directly into an ice bath. Allow it to cool slowly to room temperature to promote proper nucleation.
Seed the Solution: Introduce a microscopic seed crystal of pure material when the solution is just slightly above room temperature.
Q3: How do I remove persistent yellow/brown tarry byproducts from the crude mixture?A3: Tarry byproducts are typically polymeric or oxidized degradation products. Before recrystallization, dissolve the crude mixture in an aprotic solvent (e.g., Ethyl Acetate) and filter it through a short pad of silica gel mixed with activated charcoal. The charcoal adsorbs highly conjugated, colored impurities, while the silica pad removes polar baseline tars.
Q4: How can I ensure the complete removal of the 1-methyl regioisomer?A4: Alkylation of the pyrazolo[3,4-b]pyridine core often yields a mixture of 1-methyl and 2-methyl regioisomers. Because these isomers have nearly identical molecular weights and similar polarities, recrystallization alone cannot achieve >99% purity if the initial ratio is poor. If NMR indicates >15% of the 1-methyl isomer, you must perform flash column chromatography (gradient Hexane/EtOAc) prior to final recrystallization.
Quantitative Data: Solvent Efficacy Profile
Selecting the right solvent system is a balance of yield and purity. Below is a validated comparison of solvent systems for pyrazolo[3,4-b]pyridine derivatives.
Mechanistic Rationale: Ethanol provides the ideal dielectric constant to dissolve the moderately polar pyrazolo-pyridine core at elevated temperatures while excluding it from the solvent lattice upon cooling.
Dissolution: Place 1.0 g of crude 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine in a 50 mL Erlenmeyer flask. Add 10 mL of absolute ethanol.
Heating: Heat the mixture to a gentle reflux (approx. 78 °C) using a heating mantle with magnetic stirring. If the solid does not completely dissolve, add ethanol in 1 mL increments until a clear solution is achieved.
Hot Filtration (Optional): If insoluble mechanical impurities are present, quickly filter the hot solution through a fluted filter paper into a pre-warmed flask to prevent premature crystallization.
Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature (approx. 20 °C) over 45 minutes. Self-Validation Step: Do not agitate the flask, as forced kinetic crashing promotes the formation of small, impure crystals.
Crystallization: Once at room temperature, transfer the flask to an ice bath (0–5 °C) for 30 minutes to maximize thermodynamic yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 mL of ice-cold ethanol to displace residual mother liquor.
Drying: Dry the crystals in a vacuum oven at 40 °C for 4 hours to remove trace solvent.
Mechanistic Rationale: Ethyl acetate acts as a strong dipole-solvating agent, completely dissolving the core. Heptane, a non-polar anti-solvent, incrementally lowers the dielectric constant of the medium. This forces the selective nucleation of the target compound while leaving non-polar impurities dissolved.
Dissolution: Dissolve 1.0 g of the crude compound in the minimum amount of hot Ethyl Acetate (approx. 3-5 mL) at 60 °C.
Anti-Solvent Addition: While maintaining the temperature at 60 °C and stirring gently, add hot Heptane dropwise.
Cloud Point Verification: Continue adding Heptane until the solution becomes slightly turbid (the "cloud point"). Immediately add a single drop of EtOAc to clear the solution back to transparency.
Cooling: Remove from heat and allow the solution to cool slowly to room temperature. Crystals should begin to form within 15-20 minutes.
Isolation: Chill the mixture in an ice bath for 20 minutes, then filter under vacuum. Wash the crystals with ice-cold Heptane and dry under vacuum.
Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity
Source: nih.gov
URL:2
Title: Gas-Phase Synthesis of Pyrazolo[3,4-b]pyridin-4-ones
Source: thieme-connect.com
URL:3
Title: FAST, SOLVENT-FREE, AND HIGHLY EFFICIENT SYNTHESIS OF PYRAZOLO[3,4-b]PYRIDINES USING MICROWAVE IRRADIATION AND KHSO4 AS A REUSABLE CATALYST
Source: clockss.org
URL:
Technical Support Center: Stability & Storage of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently observe that the structural features making 1 [1] a versatile synthetic intermediate also render it hig...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently observe that the structural features making 1 [1] a versatile synthetic intermediate also render it highly vulnerable to environmental degradation.
The electron-withdrawing nature of the fused pyrazolopyridine core severely depletes electron density at the C4 and C6 positions. Consequently, these chlorinated sites act as potent electrophiles. Understanding the causality behind its degradation is critical for preserving batch integrity during long-term storage.
Mechanistic Overview of Compound Stability
The degradation of this compound is not random; it is driven by specific chemical vulnerabilities:
Nucleophilic Aromatic Substitution (SNAr): The adjacent nitrogen atoms stabilize the Meisenheimer complex intermediate, drastically lowering the activation energy for nucleophilic attack. Ambient moisture (H₂O) acts as a nucleophile, leading to the2 [2] and the formation of thermodynamically stable pyridones.
Photolysis: Halogenated pyridines are highly sensitive to 3 [3], which induces homolytic cleavage of the C-Cl bonds.
Mechanistic degradation pathways of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
Quantitative Degradation Profile
To emphasize the importance of rigorous storage, the following table summarizes the expected purity retention of the compound over a 6-month period under various environmental conditions.
Storage Condition
Temperature
Atmosphere
Light Exposure
6-Month Purity Retention
Primary Degradant
Optimal (Recommended)
-20°C
Argon (Dry)
Dark (Amber Vial)
> 99.5%
None
Standard Fridge
4°C
Air (Ambient RH)
Dark
~ 94.0%
Hydrolysis products
Benchtop (Open)
25°C
Air (60% RH)
Ambient Lab Light
< 85.0%
Pyridones / N-Oxides
UV Exposed
25°C
Air
Direct UV
< 60.0%
Dehalogenated species
Troubleshooting FAQs
Q1: My HPLC-UV analysis shows new, highly polar peaks eluting before the main product after 3 months of storage. What is happening?A1: This is the hallmark of moisture-induced hydrolysis. The C4 and C6 chlorines undergo SNAr when exposed to water, forming hydroxylated derivatives that rapidly tautomerize into thermodynamically stable pyridones. Because these degradants are significantly more polar than the parent dichloro-compound, they elute earlier on reverse-phase HPLC. Solution: You must handle the compound under an inert atmosphere (Argon/N₂) and store it in a sealed desiccator.
Q2: The originally white powder has developed a yellowish tint. Is it still usable for Suzuki-Miyaura cross-coupling?A2: Yellowing indicates photolytic degradation or oxidation. UV light causes homolytic cleavage of the C-Cl bonds, generating radicals that polymerize or oxidize into colored impurities. Because cross-coupling relies heavily on the integrity of the C-Cl bonds for oxidative addition with the Palladium catalyst, a degraded batch will severely depress your yields. Solution: Discard heavily discolored batches. Prevent this by 4 [4].
Q3: How can I ensure my storage system is actually keeping the compound dry and preventing SNAr?A3: Do not rely on assumption; implement a self-validating storage system . Place a small strip of anhydrous cobalt(II) chloride (CoCl₂) paper inside the secondary storage container (e.g., the desiccator jar). If the paper transitions from blue (anhydrous) to pink (hydrated), your moisture barrier has been breached. This provides an immediate visual alert before significant hydrolysis can occur.
Validated Experimental Protocols
To guarantee the long-term stability of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine, follow this self-validating, step-by-step aliquoting and storage methodology.
Step-by-Step Methodology: Inert Aliquoting and Long-Term Storage
Preparation: Transfer the bulk compound, pre-weighed amber glass vials, PTFE-lined screw caps, and a micro-spatula into a controlled glovebox.
Purging: Purge the glovebox with high-purity Argon (or N₂) until the internal relative humidity (RH) drops below 5%.
Aliquoting: Weigh the compound into single-use aliquots (e.g., 100 mg per amber vial) to prevent repeated freeze-thaw cycles and moisture exposure during daily use.
Primary Sealing: Cap the amber vials tightly with the PTFE-lined septa while still inside the Argon atmosphere.
Secondary Containment (Self-Validating): Remove the vials from the glovebox and immediately place them into a secondary vacuum desiccator jar containing fresh Drierite (CaSO₄) and a blue CoCl₂ indicator strip.
Cold Storage: Store the entire desiccator jar in a -20°C freezer.
Retrieval: When an aliquot is needed, allow the secondary container to warm to room temperature before opening to prevent condensation from forming on the cold vials.
Step-by-step inert aliquoting and long-term storage workflow to prevent degradation.
Technical Support Center: Resolving Aqueous Solubility Issues for 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of highly lipophilic small molecules.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic assay performance of highly lipophilic small molecules. 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine (CAS: 2940957-12-8) is a prime example. While its pyrazolopyridine scaffold makes it an excellent adenine isostere for targeting kinase ATP-binding sites, its rigid planarity and high crystal packing energy make it notoriously difficult to keep in aqueous solution[1].
This guide moves beyond basic "add more DMSO" advice. Below, we dissect the physical chemistry of kinetic precipitation and provide field-proven, self-validating protocols to ensure your in vitro assays yield robust, reproducible data.
Part 1: Diagnostic Triage Workflow
Before altering your assay buffers, you must confirm whether your lack of signal is due to true biological inactivity or a physical solubility failure. Use the workflow below to diagnose kinetic precipitation.
Workflow for diagnosing and resolving kinetic precipitation in aqueous assays.
Part 2: Frequently Asked Questions (Mechanistic Insights)
Q: Why does 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine precipitate so aggressively in my biochemical assays?A: The pyrazolopyridine core is a highly hydrophobic, planar structure. These molecules possess high crystal packing energies and strong intramolecular forces[1]. When you dilute the compound from a 100% DMSO stock directly into an aqueous buffer, it experiences a phenomenon known as "kinetic precipitation." The sudden shift in dielectric constant forces the lipophilic molecules to rapidly aggregate and crash out of solution before they can interact with your biological target, leading to false negatives[2].
Q: Can I just increase the DMSO concentration in my assay buffer to force it into solution?A: No. While increasing DMSO improves apparent solubility, most biochemical and cell-based assays cannot tolerate final DMSO concentrations above 0.5% - 1.0% (v/v). High DMSO concentrations denature target proteins, disrupt lipid bilayers, and artificially alter the binding affinity of hydrophobic ligands. Furthermore, if you attempt to use cyclodextrins later, excess DMSO will actually compete for the cyclodextrin cavity, displacing your drug and worsening precipitation[3].
Part 3: Quantitative Comparison of Solubilization Strategies
To select the right protocol for your specific assay, compare the expected outcomes of our three validated solubilization strategies:
Formulation Strategy
Solubilization Mechanism
Est. Max Aqueous Concentration
Assay Compatibility
Protocol Complexity
Direct Dilution (Control)
None (Kinetic Precipitation)
< 5 µM
High
Low
DMSO Step-Down Dilution
Prevents localized supersaturation
10 - 15 µM
High
Low
HP-β-CD Complexation
Host-guest cavity encapsulation
50 - 75 µM
Medium
Medium
PVPVA Solid Dispersion
Amorphous lattice stabilization
> 100 µM
High
High
Part 4: Validated Experimental Protocols
Do not blindly follow steps; understand the physical chemistry governing them. Each protocol below includes the underlying causality and a mandatory self-validation check to ensure scientific integrity.
Protocol 1: The DMSO Step-Down (Serial) Dilution
Causality: Adding a highly concentrated (e.g., 10 mM) DMSO stock directly into a large volume of aqueous buffer creates localized zones of extreme supersaturation. This rapidly breaches the nucleation threshold, causing the compound to precipitate into microcrystals[2]. A step-down approach creates intermediate solvation states, allowing the compound to remain in a metastable supersaturated state long enough to complete the assay.
Primary Stock: Prepare a 10 mM stock of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine in 100% anhydrous DMSO. Vortex vigorously and sonicate in a water bath for 5 minutes at 25°C.
Transition Buffer: Prepare a buffer consisting of 10% DMSO and 90% assay buffer.
Intermediate Dilution: Dilute the primary stock 1:10 into the Transition Buffer to create a 1 mM intermediate solution.
Thermal Equilibration: Pre-warm the final aqueous assay buffer to 37°C to maximize thermodynamic solubility during the critical mixing phase.
Final Addition: Add the intermediate solution dropwise to the final assay buffer while continuously vortexing to reach the target working concentration (e.g., 10 µM at 1% final DMSO).
Self-Validation System: Immediately following Step 3, place a 10 µL drop of the intermediate solution on a glass slide and inspect it under a light microscope (20x magnification). The field must be completely free of birefringent microcrystals. If crystals are present, the compound has already crashed out, and proceeding to the final assay will yield inaccurate data.
Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. HP-β-CD encapsulates the hydrophobic pyrazolopyridine core, shielding it from the aqueous environment and thermodynamically stabilizing the monomeric form without altering its covalent structure[3].
Carrier Preparation: Prepare a 10-20% (w/v) HP-β-CD stock solution in your target aqueous assay buffer (e.g., PBS, pH 7.4).
Drug Preparation: Prepare a 10 mM stock of the compound in 100% DMSO.
Complexation: Add the DMSO stock dropwise into the HP-β-CD solution under continuous, vigorous magnetic stirring (1000 rpm) at room temperature. Crucial Note: Keep the final DMSO concentration below 5%. High concentrations of DMSO will competitively bind to the cyclodextrin cavity, displacing the drug[3].
Equilibration: Allow the complex to equilibrate on a rotary shaker for 12-24 hours. Host-guest complexation is a dynamic equilibrium process that requires sufficient time to reach thermodynamic stability.
Self-Validation System: Post-equilibration, centrifuge the mixture at 10,000 x g for 10 minutes. This forces any uncomplexed, precipitated drug into a pellet. Carefully extract the optically clear supernatant and quantify the exact dissolved concentration using UV-Vis spectroscopy or HPLC against a standard curve before applying it to your assay.
Causality: For highly recalcitrant pyrazolopyridines with high crystal packing energies, traditional solubilization fails. Dispersing the drug molecularly within a hydrophilic polymer matrix (like Poly(vinylpyrrolidone-vinyl acetate) or PVPVA) creates an amorphous solid dispersion. This completely disrupts the crystal lattice energy, significantly enhancing apparent water solubility when rehydrated[4],[5].
Co-dissolution: Dissolve 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine and PVPVA polymer in a 1:9 (w/w) ratio in a volatile organic solvent mixture (e.g., methanol/dichloromethane).
Dispensing: Dispense the solution into a 96-well plate (targeting 5-10 µg of drug per well)[4].
Amorphous Film Generation: Evaporate the solvent completely under a gentle stream of nitrogen gas to form a stable, amorphous polymer-drug film at the bottom of the well.
Rehydration: Immediately prior to the experiment, rehydrate the well with the aqueous assay buffer. The hydrophilic polymer rapidly dissolves, pulling the amorphous drug into solution as stabilized nanostructures[5].
Self-Validation System: Analyze the rehydrated solution using Dynamic Light Scattering (DLS). A successful polymer-drug dispersion will show a single unimodal peak (e.g., around 1000 nm) with a low polydispersity index (PDI < 0.4), confirming the absence of large, insoluble drug aggregates[5].
Mass spectrometry (LC-MS) validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
A Comparative Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine Introduction: The Analytical Imperative for Novel Heterocycles In the landscape of mo...
Author: BenchChem Technical Support Team. Date: April 2026
A Comparative Guide to the Liquid Chromatography-Mass Spectrometry (LC-MS) Validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
Introduction: The Analytical Imperative for Novel Heterocycles
In the landscape of modern drug discovery, heterocyclic compounds are foundational scaffolds for developing novel therapeutics.[1] The pyrazolo[3,4-b]pyridine core, in particular, has garnered significant attention for its broad pharmacological potential, with derivatives being investigated as potent anticancer agents, kinase inhibitors, and antimicrobials.[2][3] 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine (MW: 202.04 g/mol , Formula: C₇H₅Cl₂N₃) is a key intermediate in the synthesis of these promising molecules.[4][5] Its purity and concentration in various matrices must be determined with unequivocal certainty to ensure the safety, efficacy, and quality of downstream products.
Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the gold standard for the analysis of such small molecules due to its unparalleled sensitivity, selectivity, and speed.[6] However, an analytical method is only as reliable as its validation. This guide provides an in-depth, experience-driven protocol for the validation of an LC-MS method for 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine, grounded in the principles of international regulatory guidelines. We will not only detail the steps but also explain the scientific rationale behind them, offering a framework that ensures data integrity and regulatory compliance.
Pillar 1: The Rationale - Core Principles of LC-MS Method Validation
The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7] This is not merely a checklist exercise; it is a scientific investigation into a method's performance characteristics. Our approach is built upon the globally harmonized standards set by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[8][9][10][11]
The core parameters to be assessed are:
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. In LC-MS, this is achieved through a combination of chromatographic retention time and the mass-to-charge ratio (m/z) of the analyte and its fragments.[12]
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[13]
Accuracy: The closeness of the test results to the true value. It is typically assessed by analyzing a sample with a known concentration and comparing the measured value to the nominal value.[14]
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability, intermediate precision, and reproducibility.[12]
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[13]
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[15]
Stability: The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals.[14]
Pillar 2: The Protocol - A Self-Validating LC-MS/MS Method
This section details a comprehensive, step-by-step protocol for the validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine. The use of a stable isotope-labeled internal standard (SIL-IS), if available, is highly recommended to correct for matrix effects and variability in sample processing and instrument response.[16]
Experimental Workflow Overview
Caption: High-level workflow for LC-MS method validation.
Internal Standard (IS): Ideally, ¹³C₃,¹⁵N₂-labeled 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine. If unavailable, a structurally similar compound with no chromatographic interference can be used.
Solvents: LC-MS grade acetonitrile, methanol, and water.
Additives: Formic acid (≥99%).
Instrumentation: A triple quadrupole (QqQ) mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
Step 2: Chromatographic and Mass Spectrometric Conditions
Rationale: Reversed-phase chromatography is selected due to the moderate polarity of the pyrazolopyridine scaffold. A C18 column provides excellent retention and separation. Formic acid is added to the mobile phase to promote protonation of the analyte, which is crucial for efficient positive mode electrospray ionization (ESI). A triple quadrupole MS operating in Multiple Reaction Monitoring (MRM) mode is used for its superior selectivity and sensitivity in quantitative analysis.[6] The distinct isotopic signature from the two chlorine atoms (a characteristic ~2:3 ratio for the M+2 and M+4 peaks relative to the monoisotopic M peak) serves as a powerful confirmation of identity.[17]
LC Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic Acid in Water
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 10% B and re-equilibrate for 2 minutes.
Analyte (Quantifier): m/z 202.0 → 167.0 (hypothetical loss of Cl)
Analyte (Qualifier): m/z 204.0 → 169.0 (utilizing the ³⁷Cl isotope)
Internal Standard: e.g., m/z 207.0 → 172.0
Step 3: Validation Experiments
A. Specificity and Selectivity
Protocol:
Analyze blank matrix samples (e.g., plasma, formulation buffer) from at least six different sources to check for interferences at the retention time of the analyte and IS.[10]
Analyze a blank matrix sample spiked with the analyte at the LOQ and the IS at its working concentration.
Acceptance Criteria: No significant interfering peaks (>20% of the LOQ response) should be observed in the blank samples at the retention time of the analyte.[11]
B. Linearity and Range
Protocol:
Prepare a series of at least 6-8 non-zero calibration standards by spiking the analyte into the blank matrix.
A typical range for a new chemical entity could be 1.0 ng/mL to 1000 ng/mL.
Analyze the calibration curve in triplicate on three different days.
Plot the peak area ratio (Analyte/IS) against the nominal concentration and perform a linear regression analysis, typically with 1/x² weighting.
Acceptance Criteria:
The coefficient of determination (r²) should be ≥ 0.99.[11]
The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the LLOQ).[12]
C. Accuracy and Precision
Protocol:
Prepare Quality Control (QC) samples in blank matrix at a minimum of four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC (mid-range), and High QC (approx. 80% of upper range).[12]
Analyze five replicates of each QC level in three separate analytical runs on at least two different days (this assesses repeatability and intermediate precision).
Acceptance Criteria:
Accuracy: The mean concentration at each level should be within ±15% of the nominal value (±20% at the LLOQ).[14]
Precision: The relative standard deviation (RSD) or coefficient of variation (CV) should not exceed 15% (20% at the LLOQ).[14]
D. Limit of Quantitation (LOQ)
Protocol: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (±20%) and precision (≤20% RSD).[13]
Pillar 3: Data Presentation and Interpretation
Quantitative data should be summarized in clear, concise tables for easy review.
Table 1: Linearity of Calibration Curve
Nominal Conc. (ng/mL)
Mean Calculated Conc. (ng/mL)
Accuracy (%)
1.0 (LLOQ)
0.95
95.0
2.5
2.60
104.0
10.0
10.3
103.0
50.0
48.5
97.0
250.0
255.0
102.0
750.0
735.0
98.0
1000.0
1010.0
101.0
| Regression | y = 0.05x + 0.001 | r² = 0.998 |
Table 2: Inter-day Accuracy and Precision
QC Level
Nominal Conc. (ng/mL)
Mean Measured Conc. (ng/mL) (n=15)
Accuracy (%)
Precision (%RSD)
LLOQ
1.0
1.04
104.0
11.5
Low
3.0
2.91
97.0
8.2
Medium
100.0
102.5
102.5
6.5
| High | 800.0 | 789.6 | 98.7 | 5.8 |
Comparative Analysis: LC-MS vs. Alternative Techniques
While LC-MS/MS is the premier technique for this application, it's instructive to compare it with other methods.
Caption: Comparison of key features of analytical techniques.
LC-MS vs. HPLC with UV Detection: HPLC-UV is a robust technique but lacks the selectivity of mass spectrometry.[18] For complex samples or trace-level quantification, a UV detector may not be able to distinguish the analyte from co-eluting impurities, leading to inaccurate results. The sensitivity of LC-MS is typically 100 to 1000 times greater than HPLC-UV.
LC-MS vs. Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool but is generally restricted to thermally stable and volatile compounds.[18] A heterocyclic molecule like 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine is unlikely to be sufficiently volatile for GC analysis without chemical derivatization, which adds complexity and potential for error. LC-MS is directly applicable to a much wider range of compounds in their native state.[19]
Conclusion
The LC-MS/MS method detailed in this guide provides a robust, sensitive, and selective framework for the quantitative analysis of 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine. By adhering to the principles of internationally recognized validation guidelines, this protocol establishes a self-validating system that ensures the generation of trustworthy and defensible data.[8][11] The superior performance of LC-MS over alternative techniques like HPLC-UV and GC-MS makes it the definitive choice for supporting drug development and quality control programs involving this important class of heterocyclic compounds. The successful validation of this method is a critical step in advancing novel pyrazolo[3,4-b]pyridine-based therapeutics from the laboratory to the clinic.
References
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [7][8]
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [20]
ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [7]
Journal of Chromatography B. (2008). Analytical methods applied to the determination of heterocyclic aromatic amines in foods. [18]
Slideshare. ICH Q2 Analytical Method Validation. [13]
ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. [11]
PubMed. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
ACS Publications. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles–Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi.
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration.
EMA. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. European Medicines Agency. [16]
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [14]
Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. [6]
PMC. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates.
ResearchGate. LCMS-guided detection of halogenated natural compounds. [17]
EMA. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. European Medicines Agency. [15]
Sisu@UT. Validation of liquid chromatography mass spectrometry (LC-MS) methods (analytical chemistry) course.
Journal of Food and Drug Analysis. (2021). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry.
RSC Publishing. Determination of halogenated compounds with supercritical fluid chromatography–microwave-induced plasma mass spectrometry.
CERES Research Repository. (2024). A validated reverse-phase LC-MS/MS method for the analysis of haloacetic acids in drinking water.
Technology Networks. (2026). Which Method is Best for Single-Cell Analysis? A Comparison of LC-MS and Nano-ESI-MS.
PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine.
Physical Methods in Heterocyclic Chemistry.
ResearchGate. (2025). Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. [1]
PMC. (2014). Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics.
MDPI. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. [21]
PubMed. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. [2]
RSC Publishing. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. [3]
ScienceDirect. (2021). Pyrazolo[3,4-b]pyridin-3(2H)-one derivatives: Catalyst free synthesis, characterization and their potential larvicidal profile against Culex quinquefasciatus.
Comparative Reactivity Guide: 4,6-Dichloro pyrazolo[3,4-b]pyridines vs. Other Halopyridines in SNAr
Executive Summary The functionalization of halogenated heterocycles via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry. Among these scaffolds, the 1H-pyrazolo[3,4-b]pyridine (aza...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The functionalization of halogenated heterocycles via Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern medicinal chemistry. Among these scaffolds, the 1H-pyrazolo[3,4-b]pyridine (azaindazole) core has emerged as a privileged bioisostere, prominently featured in clinical-stage oncology assets such as the CD73 inhibitor AB680[1].
This guide provides an in-depth, objective comparison of the reactivity and regioselectivity of 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine against other standard halopyridines. By understanding the mechanistic causality behind these reactivity trends, researchers can rationally design self-validating experimental workflows to achieve precise, regioselective functionalization.
Mechanistic Foundations of Halopyridine Reactivity
The inherent reactivity of halopyridines toward SNAr is governed by the electron-deficient nature of the pyridine ring. The nitrogen heteroatom acts as a powerful electron-withdrawing group (EWG), polarizing the ring and lowering the activation energy required for nucleophilic attack[2].
The reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is typically the initial attack of the nucleophile, which disrupts aromaticity to form a negatively charged Meisenheimer intermediate [3]. Halogens located at the 2- and 4-positions are highly activated because the resulting negative charge can be directly delocalized onto the electronegative pyridine nitrogen via resonance[2].
Nucleophilic Aromatic Substitution (SNAr) pathway in halopyridines.
Comparative Reactivity Analysis
When comparing 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine to other halopyridines, the fused pyrazole ring significantly modulates the electronic landscape. While simple dihalopyridines (like 2,4-dichloropyridine) exhibit straightforward para/ortho activation, the pyrazolo[3,4-b]pyridine system presents a more nuanced regioselectivity profile[4].
Quantitative & Qualitative Comparison Table
Scaffold
Relative SNAr Reactivity
Primary Substitution Site
Secondary Substitution Site
Mechanistic Causality
2-Chloropyridine
Low-Moderate
C2
N/A
Inductive and resonance stabilization by the adjacent ortho-pyridine nitrogen.
4-Chloropyridine
Moderate
C4
N/A
Strong resonance stabilization by the para-pyridine nitrogen.
2,4-Dichloropyridine
High
C4
C2
C4 is kinetically favored due to reduced steric hindrance compared to the C2 position[4].
4,6-Dichloropyrimidine
Very High
C4
C6
Dual nitrogen activation makes the ring exceptionally electrophilic.
4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine
High
C4
C6
C4 is para to the pyridine N and ortho to the pyrazole fusion, making it the kinetically favored site[1].
Regioselectivity in 4,6-Dichloro pyrazolo[3,4-b]pyridines
In the 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold, both the C4 and C6 positions are activated by the pyridine nitrogen. However, substitution occurs preferentially at the C4 position under kinetic control .
Causality: The C4 position is para to the pyridine nitrogen, allowing for optimal resonance stabilization of the Meisenheimer intermediate[1]. Furthermore, the C6 position is sterically hindered by the adjacent pyridine lone pair and the overall trajectory of the fused bicyclic system. Consequently, nucleophiles (such as amines or thiolates) will attack C4 at low temperatures (0°C to RT), while forcing conditions (>80°C) are required to displace the C6 chloride[1].
Regioselectivity logic for SNAr in 4,6-dichloro pyrazolo[3,4-b]pyridines.
To harness the kinetic preference of the C4 position, the following protocol utilizes strict stoichiometric and temperature controls. This protocol is designed as a self-validating system : the success of the kinetic control can be immediately verified via LC-MS by observing a single mass addition. The appearance of a double-addition mass indicates a failure in temperature control or stoichiometric excess.
Scaffold Dissolution (Solvent Causality): Dissolve 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere.
Expert Insight: DMF is chosen because polar aprotic solvents stabilize the highly polarized transition state of the SNAr reaction, significantly accelerating the rate without requiring heat.
Temperature Control: Cool the reaction flask to exactly 0°C using an ice-water bath.
Expert Insight: Strict adherence to 0°C traps the reaction under kinetic control, entirely preventing the nucleophile from overcoming the activation barrier required for C6 substitution.
Base Addition: Add DIPEA (2.0 equiv) dropwise.
Expert Insight: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct. Using a mild organic base instead of K2CO3 prevents unwanted hydroxide-mediated degradation of the electrophilic core.
Nucleophile Addition: Slowly add the amine nucleophile (1.05 equiv) over 10 minutes.
Expert Insight: The slight 0.05 equiv excess ensures complete conversion of the starting material while remaining too low to trigger di-substitution.
Kinetic Monitoring (Self-Validation): Stir at 0°C for 2 hours. Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe >95% conversion to the mono-substituted product (C4). If starting material remains, allow the reaction to slowly warm to room temperature.
Quench & Isolation: Once complete, quench the reaction by pouring it into rapidly stirring ice water (10x volume of DMF). The C4-substituted product will typically crash out as a solid. Filter, wash with cold water, and dry under a high vacuum.
Step-by-step experimental workflow for regioselective C4-substitution.
Conclusion
The 4,6-dichloro-1H-pyrazolo[3,4-b]pyridine scaffold offers a highly programmable reactivity profile compared to standard halopyridines. By leveraging the strong para-directing electronic pull of the pyridine nitrogen and the steric environment of the pyrazole fusion, researchers can achieve exquisite kinetic control during SNAr reactions. Mastering these mechanistic nuances is essential for the efficient synthesis of complex azaindazole-based therapeutics.
References
A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors
Chemical Science (RSC Publishing)[Link]
CD39 and CD73: biological functions, diseases and therapy
PMC - NIH[Link]
Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
ACS Publications[Link]
Commercial Route Development Toward PF-07265807, an AXL-MER Inhibitor Oncology Candidate
ACS Publications[Link]
A Researcher's Guide to the Spectroscopic and Structural Validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry. Its unique arrangement of nitrogen atoms and fuse...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic system in modern medicinal chemistry. Its unique arrangement of nitrogen atoms and fused-ring structure makes it a versatile scaffold for designing molecules with a wide spectrum of biological activities.[1] Compounds incorporating this framework have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[1][2][3] Given this therapeutic potential, the unambiguous structural confirmation of novel derivatives like 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is a critical step in the drug discovery pipeline.[4] Inaccurate characterization can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and irreproducible biological data.
This guide provides a comprehensive, multi-technique framework for the spectroscopic characterization and structural validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine. Moving beyond a simple listing of data, we will delve into the causal logic behind spectral interpretation, compare expected data with known analogs, and provide robust experimental protocols. This document is intended for researchers, medicinal chemists, and analytical scientists who require a high degree of confidence in their molecular structures.
The Target Molecule: A Structural Overview
4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is a substituted derivative of the core pyrazolo[3,4-b]pyridine system. The key structural features to be validated are the fused heterocyclic core, the specific substitution pattern of the two chlorine atoms, and the position of the N-methyl group.
Caption: Chemical structure of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine.
A Multi-Pronged Approach to Unambiguous Validation
Relying on a single analytical technique is insufficient for the definitive structural elucidation of novel heterocyclic compounds. A synergistic approach using multiple spectroscopic methods is essential.[8] Each technique provides a unique piece of the structural puzzle, and their combined data create a self-validating system.
Nuclear Magnetic Resonance (NMR): Maps the carbon-hydrogen framework and connectivity.
Mass Spectrometry (MS): Determines the molecular weight and elemental composition (via isotopic patterns) and provides clues to the structure through fragmentation.
Infrared (IR) Spectroscopy: Identifies functional groups and bond types present in the molecule.
UV-Visible (UV-Vis) Spectroscopy: Probes the electronic conjugated system of the molecule.
Caption: Workflow for the comprehensive structural validation of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine, both ¹H and ¹³C NMR are required.
¹H NMR Spectroscopy: Proton Environment Mapping
The ¹H NMR spectrum provides information on the number of different proton environments, their electronic state (chemical shift), and their neighboring protons (spin-spin coupling). For the target molecule, we expect three distinct signals.
Expected ¹H NMR Signals:
Predicted Chemical Shift (δ, ppm)
Multiplicity
Assignment
Rationale
~ 8.0 - 8.5
Singlet (s)
H-3
The proton on the pyrazole ring is expected to be deshielded due to the adjacent nitrogen atoms and the aromatic system. Similar protons in related structures appear in this region.[9]
~ 7.0 - 7.5
Singlet (s)
H-5
The proton on the pyridine ring is influenced by the adjacent nitrogen and the chloro-substituent. Its isolation from other protons should result in a singlet.
~ 3.9 - 4.2
Singlet (s)
N-CH₃
The methyl protons are attached to a nitrogen atom within the heterocyclic system, placing their signal in this characteristic downfield region.[10]
Causality: The absence of any splitting (all signals are singlets) is a key validation point. It confirms that the single protons on each ring (H-3 and H-5) and the methyl group are not adjacent to any other protons, which perfectly matches the proposed substitution pattern.
¹³C NMR Spectroscopy: The Carbon Skeleton
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For our target molecule, which has C₇ symmetry, we expect to see 7 distinct carbon signals.
Expected ¹³C NMR Signals:
Predicted Chemical Shift (δ, ppm)
Carbon Assignment
Rationale
~ 150 - 160
C-6
Aromatic carbon attached to both a nitrogen and a chlorine atom, leading to significant deshielding.
~ 145 - 155
C-7a (fusion)
Quaternary carbon at the fusion of two aromatic rings.
~ 140 - 150
C-4
Aromatic carbon attached to a chlorine atom.
~ 130 - 140
C-3
Aromatic CH carbon in the pyrazole ring.
~ 115 - 125
C-3a (fusion)
Quaternary carbon at the ring fusion, shielded relative to C-7a.
~ 110 - 120
C-5
Aromatic CH carbon in the pyridine ring.
~ 35 - 45
N-CH₃
Aliphatic carbon attached to a nitrogen atom.
Note: These predictions are based on general principles and data from similar pyrazolo[3,4-b]pyridine systems.[11][12] The actual shifts can be influenced by solvent effects.
Mass Spectrometry (MS): Confirming Molecular Weight and Composition
Mass spectrometry is indispensable for confirming the molecular weight of the synthesized compound. For halogenated compounds, MS provides an additional layer of validation through the characteristic isotopic patterns.
Key Mass Spectrometry Features:
m/z Value
Observation
Significance
~ 201, 203, 205
Molecular Ion Cluster (M⁺)
This triplet is the hallmark of a molecule containing two chlorine atoms. The expected relative intensity ratio is approximately 9:6:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern provides powerful evidence for the molecular formula.
M - 15
Fragmentation
Loss of a methyl group (•CH₃).
M - 28
Fragmentation
Potential loss of N₂ or C₂H₄ from ring fragmentation.
M - 36
Fragmentation
Potential loss of HCl.
The high-resolution mass spectrum (HRMS) should yield a mass that matches the calculated exact mass of C₇H₅Cl₂N₃ (200.98605 Da) to within a few parts per million (ppm), providing definitive confirmation of the elemental composition.[9][13]
Vibrational and Electronic Spectroscopy
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
Expected IR Absorption Bands:
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
~ 3100 - 3000
C-H Stretch
Aromatic C-H
~ 2950 - 2850
C-H Stretch
Aliphatic C-H (from N-CH₃)
~ 1610 - 1450
C=C and C=N Stretch
Pyrazolo[3,4-b]pyridine ring system
~ 850 - 750
C-Cl Stretch
Aryl-Chloride
The specific pattern of absorptions in the 1610-1450 cm⁻¹ "fingerprint" region is characteristic of the fused heterocyclic skeleton.[2][14]
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, confirming the presence of a conjugated π-system.
Expected UV-Vis Absorption:
λ_max: Expected in the range of 250-380 nm. The extended conjugation of the fused pyrazolo[3,4-b]pyridine system will result in absorption in the UV region. The exact position of the absorption maximum (λ_max) can be compared to other pyrazolo[3,4-b]pyridine derivatives to check for consistency.[2][15] For example, some derivatives show absorption peaks around 360 nm.[2]
Comparative Analysis with a Key Alternative: The N-H Analog
To put the data into context, it is instructive to compare the expected spectra of our N-methylated target with its N-unsubstituted analog, 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine (CAS 2105905-46-0).[16]
Spectroscopic Feature
4,6-Dichloro-2-methyl -..pyridine (Target)
4,6-Dichloro-1H -..pyridine (Analog)
Key Difference & Rationale
¹H NMR
N-CH₃ singlet (~4.0 ppm)
N-H broad singlet (>10 ppm, exchangeable)
The most obvious difference. The acidic N-H proton of the analog is highly deshielded and often broad, whereas the N-CH₃ signal of the target is a sharp singlet in the aliphatic region.
¹³C NMR
N-CH₃ signal (~35-45 ppm)
No aliphatic signal
The presence or absence of a signal in the aliphatic region is a clear differentiator.
IR Spectrum
C-H aliphatic stretch (~2950 cm⁻¹)
N-H stretch (~3200-3400 cm⁻¹, often broad)
The N-H stretch is a characteristic broad peak that will be absent in the N-methylated target compound.
A clear 14-unit mass difference (CH₂) is easily detected by mass spectrometry.
This comparative analysis demonstrates how specific spectroscopic features directly correlate with subtle structural changes, reinforcing the confidence in the final structural assignment.
Experimental Protocols
The following are generalized, best-practice protocols for acquiring high-quality spectroscopic data for the target compound.
Nuclear Magnetic Resonance (NMR)
Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.[17]
¹H NMR Acquisition:
Tune and shim the probe for the specific sample.
Acquire a standard one-pulse ¹H spectrum with a 90° pulse angle.
Set a spectral width of approximately 16 ppm.
Use a relaxation delay (d1) of at least 5 seconds to ensure quantitative integration.
Process the data with Fourier transformation, phase correction, and baseline correction.
Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans or more, depending on sample concentration).
Mass Spectrometry (MS)
Instrumentation: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
Acquisition:
Infuse the sample solution directly into the source.
Acquire data in positive ion mode to observe the [M+H]⁺ ion.
Perform a full scan over a mass range of m/z 50-500.
Ensure the mass accuracy is calibrated to <5 ppm for HRMS analysis.
Infrared (IR) Spectroscopy
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.[3]
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
Acquisition:
Collect a background spectrum of the clean ATR crystal.
Collect the sample spectrum.
Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.[2]
Conclusion
The structural validation of 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is not a trivial exercise but a mandatory step in its development for potential therapeutic applications. Through the logical and combined application of NMR, MS, and IR spectroscopy, a definitive and trustworthy structural assignment can be achieved. The key identifiers are the three singlets in the ¹H NMR, the seven distinct signals in the ¹³C NMR, the characteristic M, M+2, M+4 isotopic cluster in the mass spectrum, and the absence of an N-H stretch in the IR spectrum. By comparing this data to known analogs and adhering to rigorous experimental protocols, researchers can ensure the scientific integrity of their work and build a solid foundation for future biological and medicinal studies.
References
ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126.
Taylor & Francis. (2021, July 8). Regioselective Synthesis, Spectroscopic Characterization, and Computational Chemical Study of Spiro[Indoline-3,4'-Pyrazolo[3,4-b] Pyridine Derivatives as Agrochemical Agents. Available from: https://www.tandfonline.com/doi/full/10.1080/10426507.2021.1947879
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra.
ACS Omega. (2024, December 25). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. Available from: [Link]
European Journal of Chemistry. (2012, September 30). Synthesis and studies of pyrazolo[3,4-b]pyridin-4-one derivatives. 3(3), 287. Available from: [Link]
RSC Publishing. Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics. Available from: [Link]
MDPI. Special Issue : Heterocyclic Compounds: Synthesis, Characterization, and Validation. Available from: [Link]
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Available from: [Link]
NIH. Discovery of New 1,4,6-Trisubstituted-1H-pyrazolo[3,4-b]pyridines with Anti-Tumor Efficacy in Mouse Model of Breast Cancer - PMC. Available from: [Link]
NIH. (2019, July 30). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics - PMC. Available from: [Link]
AWS. SUPPORTING INFORMATION. Available from: [Link]
Semantic Scholar. Supporting Information New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones Exp. Available from: [Link]
Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Available from: [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Available from: [Link]
N-oxidation of Pyridine Derivatives - Supporting Information. Available from: [Link]
6-(Pyrazol-1-yl)pyrazolo[3,4-b]pyridines: Synthesis, Structure, and Wheat Growth Regulating. Available from: [Link]
MDPI. (2022, February 22). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Available from: [Link]
Journal of Medicinal and Chemical Sciences. (2022, August 30). Synthesis and Characterization of Heterocyclic Compounds-Based Liquid Crystals. Available from: [Link]
Mass Spectrometry of Pyrazolo[3,4-b]pyrido[2',3'-b]-1,6-naphthyridines and Dipyrazolo[3,4-b]. (2016, September 1). Available from: [Link]
Synthesis of novel pyrazolo[3,4-b]pyridine derivatives in aqueous medium. (2026, March 4). Available from: [Link]
NIH. (2026, February 5). Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics - PMC. Available from: [Link]
PubChemLite. 4,6-dichloro-1-methyl-1h-pyrazolo[3,4-b]pyridine. Available from: [Link]
PubChem. 4,6-Dichloro-1H-pyrazolo[3,4-b]pyridine. Available from: [Link]
Clausius Scientific Press. Synthesis of 4, 6-dichloro-1H-pyrazolo [3, 4-d] pyrimidine. Available from: [Link]
Semantic Scholar. Synthesis and characterization of new 1H-pyrazolo[3,4-b]pyridine phosphoramidate derivatives. Available from: [Link]
ResearchGate. UV–Vis spectra of compounds (4) and (6) in pyridine; (a) corresponds to.... Available from: [Link]
Appchem. 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine. Available from: [Link]
NIH. (2025, November 20). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. Available from: [Link]
Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. (2015, March 4). Available from: [Link]
4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine vs other heterocyclic scaffolds in medicinal chemistry
Comparative Scaffold Analysis: 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine in Targeted Drug Discovery In modern medicinal chemistry, scaffold hopping is a foundational strategy used to navigate intellectual property la...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Scaffold Analysis: 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine in Targeted Drug Discovery
In modern medicinal chemistry, scaffold hopping is a foundational strategy used to navigate intellectual property landscapes, optimize pharmacokinetic (PK) profiles, and engineer target selectivity. Among nitrogenous heterocycles, the pyrazolo[3,4-b]pyridine core has emerged as a privileged bioisostere for traditional purine, pyrimidine, and quinoline scaffolds[1].
Specifically, the functionalized building block 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine offers an unparalleled combination of structural rigidity, defined hydrogen-bonding vectors, and orthogonal synthetic handles. This guide objectively compares its performance against other common heterocyclic scaffolds and provides self-validating experimental workflows for its application in drug discovery.
Structural and Electronic Causality: The Pyrazolo[3,4-b]pyridine Advantage
Most targeted kinase inhibitors are designed to occupy the highly conserved ATP-binding pocket (the hinge region) via precise hydrogen bond donor-acceptor interactions. While traditional pyrimidines provide reliable monodentate or bidentate interactions, their symmetrical and flat nature often leads to promiscuous kinome binding and off-target toxicity.
The pyrazolo[3,4-b]pyridine scaffold overcomes this by integrating the electronic features of both pyrrolo[2,3-b]pyridine and indazole, allowing it to achieve multiple, distinct binding modes depending on its substitution pattern[2].
The Mechanistic Role of 2-Methylation
Unsubstituted 1H-pyrazolo[3,4-b]pyridines exist in a state of tautomeric flux between the N1 and N2 positions. Upon binding to a target, the molecule must pay an entropic penalty to lock into a single tautomer. Furthermore, while the N1-H is critical for hydrogen bonding in certain targets like Fibroblast Growth Factor Receptors (FGFR)[3], this same feature can drive off-target binding.
By utilizing the 2-methyl variant, medicinal chemists achieve three critical objectives:
Tautomeric Fixation: The methyl group permanently locks the electronic configuration, simplifying structure-activity relationship (SAR) interpretation and reducing the entropic penalty of binding.
Altered H-Bonding Profile: 2-methylation removes the N1-H donor capacity, forcing the scaffold to interact via the pyridine nitrogen or reorienting the molecule to target alternative allosteric sites.
Target Redirection: This altered profile successfully redirects the scaffold away from standard kinases toward specialized targets, such as Topoisomerase IIα (TOPIIα) for broad-spectrum cytotoxicity[4] or AMPK for vascular remodeling[5].
Diagram 1: Logical relationship between scaffold structural features and pharmacological outcomes.
Quantitative Scaffold Comparison
The table below summarizes the physicochemical and biological performance metrics of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine compared to standard pyrimidine and quinoline scaffolds.
The true power of the 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine scaffold lies in its orthogonal reactivity .
The Causality of Regioselectivity: The fused pyrazole ring exerts a strong electron-withdrawing effect on the pyridine system. The C4 position is highly electrophilic because it is para to the pyridine nitrogen, localizing the Lowest Unoccupied Molecular Orbital (LUMO) at C4. Nucleophilic Aromatic Substitution (SNAr) occurs exclusively at C4. Once an amine is installed at C4, its lone pair donates electron density into the ring via resonance, drastically raising the LUMO energy and rendering the C6 chlorine inert to further SNAr. Consequently, the C6 position is perfectly preserved for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura), which relies on oxidative addition rather than nucleophilic attack.
Self-Validating Protocol 1: Regioselective SNAr at C4
This protocol validates the electronic deactivation principle. If the reaction is executed correctly, LC-MS will show >95% regioselectivity for the C4-substituted product, with no C6-substitution or di-substitution observed.
Charge a sealed reaction vial with the scaffold and solvent.
Add the primary amine and DIPEA.
Heat the mixture to 80 °C for 4–6 hours.
Workup: Cool to room temperature. The product often precipitates directly from the ethanol. If not, concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc) to yield the 4-amino-6-chloro intermediate.
Self-Validating Protocol 2: Suzuki-Miyaura Coupling at C6
Degas the mixture by sparging with N₂ for 5 minutes (Critical step: failure to degas will result in homocoupling of the boronic acid and catalyst death).
Heat under microwave irradiation at 110 °C for 30 minutes.
Workup: Filter the crude mixture through a pad of Celite to remove palladium black. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via preparative HPLC.
Diagram 2: Experimental workflow demonstrating orthogonal derivatization of the scaffold.
To validate the biological efficacy of the synthesized pyrazolo[3,4-b]pyridine derivatives against targets like TRKA[6], a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay provides a highly sensitive, self-validating screening method. The ratiometric nature of TR-FRET internally corrects for compound autofluorescence or inner-filter effects.
Assay Buffer Preparation: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, 1 mM DTT.
Compound Incubation: Dispense 100 nL of the test compound (in serial dilutions from 10 µM to 0.1 nM in DMSO) into a 384-well low-volume plate. Add 5 µL of recombinant Kinase (e.g., TRKA) diluted in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding.
Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined
Km
for the specific kinase) and Biotinylated Peptide Substrate. Incubate for 60 minutes.
Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor). Incubate for 60 minutes.
Readout & Analysis: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio. Plot the ratiometric data against log[Compound] using a 4-parameter logistic regression to determine the IC₅₀.
References
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters
URL
Source: Pharmaceuticals (MDPI)
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
Source: RSC Medicinal Chemistry
URL
Comprehensive Operational Guide: Disposal and Safety Protocols for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine As research and drug development laboratories scale up the synthesis of complex heterocyclic intermediates,...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Operational Guide: Disposal and Safety Protocols for 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine
As research and drug development laboratories scale up the synthesis of complex heterocyclic intermediates, the logistical management of chemical waste becomes as critical as the synthesis itself. 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine is a highly specialized building block used in medicinal chemistry. However, due to its chlorinated heteroaromatic structure, it requires precise handling and disposal protocols to ensure regulatory compliance, environmental protection, and laboratory safety.
This guide provides drug development professionals with authoritative, step-by-step methodologies for the safe operational handling and disposal of this compound, grounded in mechanistic causality and environmental science.
Chemical Profile and Waste Classification
Before executing any disposal protocol, it is critical to understand the physicochemical properties that dictate the compound's waste classification.
Requires high-temperature incineration to prevent toxic byproducts.
The Mechanistic Causality of Disposal Rules
Why strict segregation?
The core of 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine contains two chlorine atoms covalently bound to an electron-deficient pyridine ring. When mixed with general organic waste and subjected to standard, low-temperature incineration, chlorinated aromatics can undergo incomplete combustion. This process acts as a precursor pathway for the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs).
Environmental Mobility:
Pyridine derivatives exhibit high water solubility and significant soil mobility[3]. If improperly disposed of down a sink or in unlined solid waste, the compound can rapidly bypass soil filtration mechanisms and contaminate groundwater. Therefore, EPA and RCRA guidelines mandate that halogenated organic wastes be directed exclusively to specialized high-temperature incineration facilities (operating at >1100°C with a minimum 2-second residence time) to ensure complete thermal destruction of the carbon-chlorine bonds[2].
Step-by-Step Disposal Methodologies
The following protocols are designed to be self-validating systems. By incorporating verification steps (such as pH checks and compatibility confirmations), researchers can ensure safety at every stage of the disposal lifecycle.
Protocol A: Liquid Waste Segregation and Containment
Use this protocol for reaction mother liquors, extraction solvents, or chromatography fractions containing the compound.
Quenching and Neutralization:
Action: Ensure the reaction mixture containing 4,6-dichloro-2-methyl-pyrazolo[3,4-b]pyridine is fully quenched. If acidic or basic reagents were used in the workflow, neutralize the aqueous phase to a pH of 6–8.
Validation: Use universal indicator paper to verify the pH before transferring to a waste carboy. Highly acidic or basic solutions can react with other waste components.
Solvent Compatibility Check:
Action: Verify that the solvent carrying the compound (e.g., Dichloromethane, Chloroform, or Ethyl Acetate) is compatible with the target waste container.
Transfer to Halogenated Waste:
Action: Pour the solution exclusively into a heavily regulated, red-tagged carboy explicitly labeled "Halogenated Organic Waste" .
Causality: Introducing even trace amounts of this chlorinated compound into a "Non-Halogenated" carboy contaminates the entire vessel, drastically increasing disposal costs and regulatory liability.
Secondary Containment:
Action: Store the waste carboy in a secondary containment tray capable of holding 110% of the carboy's volume, situated in a continuously ventilated chemical storage area.
Protocol B: Solid Waste Management
Use this protocol for contaminated consumables, including silica gel from column chromatography, filter papers, and empty reagent vials.
Evaporation of Residual Solvent:
Action: Allow contaminated silica gel or filter paper to dry completely inside a functioning fume hood to prevent VOC exposure.
Containment:
Action: Transfer the dry, contaminated solid waste into a puncture-resistant, sealable polyethylene bag or a dedicated rigid solid waste container.
Labeling:
Action: Affix a hazardous waste label detailing the contents as "Solid Waste Contaminated with Halogenated Pyrazolopyridine (Toxic/Irritant)."
Routing:
Action: Dispatch the container to your Environmental Health and Safety (EHS) department for high-temperature solid incineration.
Protocol C: Immediate Spill Response Workflow
Use this protocol in the event of an accidental drop or spill of the neat powder or concentrated solution.
Isolate and Ventilate: Immediately evacuate non-essential personnel from the immediate area. Ensure the laboratory's HVAC system is functioning and fume hood sashes are lowered to maximize room turnover rate.
Don PPE: Equip specialized PPE, including nitrile gloves (double-gloved), safety goggles, and a lab coat. If the spill is a dry powder, a particulate respirator (N95 or higher) is recommended to prevent inhalation of the active pharmaceutical intermediate.
Containment (Liquid Spill): Surround the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand. Do not use combustible materials like sawdust.
Containment (Solid Spill): Lightly mist the powder with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust generation before sweeping.
Collection: Use a non-sparking scoop to transfer the absorbed material into a hazardous waste bag. Seal and label as "Spill Debris - Halogenated Heterocycle."
Decontamination: Wash the spill surface with a detergent solution, followed by a water rinse, collecting all rinse water into the halogenated liquid waste stream.
Waste Routing Visualization
To streamline laboratory compliance, the following decision-tree diagram illustrates the operational logic for routing 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine waste.
Workflow for the segregation and disposal of halogenated pyrazolopyridine waste.
Conclusion
Building a culture of safety and scientific integrity requires moving beyond basic compliance. By understanding the chemical causality behind disposal rules—specifically the risks of dioxin formation and environmental mobility—researchers can handle 4,6-Dichloro-2-methyl-pyrazolo[3,4-b]pyridine with confidence. Implementing these self-validating protocols ensures that your laboratory remains at the forefront of safe, sustainable drug development operations.
References
United States Environmental Protection Agency (EPA). "Hazardous Waste Listings: F001-F005 Spent Solvents and Halogenated Wastes." EPA RCRA Regulations. Available at: [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). "Pyridine ToxFAQs." Centers for Disease Control and Prevention (CDC). Available at: [Link]
Personal protective equipment for handling 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine
As a Senior Application Scientist, my objective is to bridge the gap between theoretical medicinal chemistry and operational reality. In the rapidly evolving landscape of targeted oncology and antimicrobial research, the...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, my objective is to bridge the gap between theoretical medicinal chemistry and operational reality. In the rapidly evolving landscape of targeted oncology and antimicrobial research, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged pharmacophore[1]. Specifically, 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine (CAS: 2940957-12-8) is highly valued for its ability to synthesize potent kinase inhibitors targeting Tropomyosin receptor kinases (TRKs) and Topoisomerase II[1][2][3].
However, the very structural features that make this compound biologically active—its nitrogen-rich core and reactive dichloro-substitutions—also dictate strict logistical and safety requirements[4]. The halogens increase lipophilicity, which enhances cellular permeability but simultaneously elevates the risk of dermal absorption and localized tissue irritation.
This guide provides a self-validating, causality-driven operational protocol to ensure absolute safety, structural integrity, and regulatory compliance during laboratory handling.
Fig 1. Pharmacological mechanism of pyrazolo[3,4-b]pyridine derivatives in oncology.
Chemical Profile & Hazard Metrics
To design an effective Personal Protective Equipment (PPE) strategy, we must first quantify the physicochemical properties driving the hazards. The table below summarizes the critical data points for 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine.
Property / Metric
Value / Classification
Operational Causality & Implication
CAS Number
2940957-12-8
Unique identifier required for inventory and waste tracking[2].
Molecular Formula
C7H5Cl2N3
Nitrogen-rich, halogenated scaffold; prone to static charge[2].
Molecular Weight
202.04 g/mol
Small molecule; high cell permeability increases exposure risk[2].
GHS Hazard (Health)
Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3
Dichloro-substitution reacts aggressively with mucosal membranes[4].
Physical State
Solid (Powder)
High risk of aerosolization and inhalation during weighing/transfer[4].
Causality-Driven PPE Specifications
Do not treat PPE as a mere checklist; understand the causality behind each layer. Halogenated pyridines require specific barrier materials because standard laboratory equipment often fails against lipophilic, chlorinated compounds.
PPE Category
Specification
Scientific Causality
Hand Protection
Double-layered Nitrile (≥5 mil thickness)
Halogenated aromatics can permeate standard latex. Nitrile provides superior chemical resistance[4]. Double-gloving allows safe, immediate doffing if the outer layer becomes contaminated without exposing the skin.
Eye Protection
ANSI Z87.1 Chemical Splash Goggles
Standard safety glasses leave orbital gaps. Goggles prevent micro-particulate dust (which can aerosolize via static repulsion) from contacting the cornea[4].
Respiratory
N95 / P100 Particulate Respirator
Mandatory if weighing outside a closed system. Directly mitigates the inhalation of STOT SE 3 respiratory irritants[4].
Body Protection
Flame-resistant (FR) Lab Coat & Tyvek Sleeves
Prevents the static cling of fine powders to standard cotton clothing, eliminating secondary, long-term exposure risks.
Operational Workflow & Handling Protocols
Every protocol utilized in drug development must be a self-validating system —meaning the procedure inherently contains checks to confirm it is working before proceeding to the next step.
Fig 2. Self-validating safety workflow for handling halogenated pyrazolopyridines.
Protocol A: Safe Weighing and Solubilization
Environmental Verification: Turn on the Class II Fume Hood.
Validation Step: Check the magnehelic gauge or perform a tissue-paper flutter test to confirm a face velocity of >100 fpm (feet per minute) before opening the chemical container.
PPE Donning: Apply Tyvek sleeves, followed by the inner nitrile glove, then the outer nitrile glove. Ensure the outer glove overlaps the sleeve cuff.
Static Mitigation: Wipe the exterior of the reagent bottle and the analytical balance with a damp, lint-free cloth.
Causality: 4,6-Dichloro-2-methyl-pyrazolo[3,4-B]pyridine powder holds a strong static charge. Dampening the environment slightly reduces static repulsion, preventing the powder from "jumping" out of the weigh boat.
Transfer: Use an anti-static polypropylene spatula to transfer the powder.
In-Situ Solubilization: Dissolve the compound in your target solvent (typically DMSO or DMF for biological assays) inside the fume hood.
Validation Step: Visually confirm complete dissolution. A clear solution indicates no residual aerosolizable powder remains, making it safe to cap and transfer to the incubator or assay station.
Spill Response & Halogenated Waste Disposal Plan
Because this compound contains chlorine, it falls under strict environmental regulations regarding halogenated waste. Improper disposal can lead to dangerous exothermic reactions.
Protocol B: Decontamination and Disposal
Immediate Containment (Spill): If powder is spilled, do NOT sweep it, as this will aerosolize the irritant. Cover the spill gently with absorbent pads dampened with 70% Ethanol or a 10% bleach solution.
Neutralization: Wipe the area inward from the edges to prevent spreading. The solvent will dissolve the compound into the pad.
Waste Segregation (Critical): Place all contaminated pads, weigh boats, and outer gloves into a designated Halogenated Organic Waste container.
Causality: Mixing halogenated waste (like chlorinated pyridines) with non-halogenated waste (like acetone under basic conditions) can trigger violent, explosive exothermic reactions.
Final Validation: Inspect the fume hood surface with a UV light (if applicable to your specific derivative's fluorescence) or perform a final wipe-down with fresh solvent to ensure zero residue remains.
References
MDPI. "Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity". Molecules/Pharmaceuticals. Available at:[Link]
RSC Medicinal Chemistry. "Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors". Royal Society of Chemistry. Available at: [Link]